NVP-ADW742
Description
Propriétés
IUPAC Name |
5-(3-phenylmethoxyphenyl)-7-[3-(pyrrolidin-1-ylmethyl)cyclobutyl]pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N5O/c29-27-26-25(22-9-6-10-24(15-22)34-18-20-7-2-1-3-8-20)17-33(28(26)31-19-30-27)23-13-21(14-23)16-32-11-4-5-12-32/h1-3,6-10,15,17,19,21,23H,4-5,11-14,16,18H2,(H2,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFLAQVDISHMNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CC(C2)N3C=C(C4=C(N=CN=C43)N)C5=CC(=CC=C5)OCC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431367 | |
| Record name | NVP-ADW742 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475488-23-4 | |
| Record name | ADW-742 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475488234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NVP-ADW742 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ADW-742 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MXS2N5862L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
NVP-ADW742: A Technical Guide to a Selective IGF-1R Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of NVP-ADW742, a potent and selective small molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase. Its efficacy in preclinical models has established it as a critical tool for cancer research and a candidate for therapeutic development. This guide details its mechanism of action, summarizes key quantitative data, outlines common experimental protocols, and visualizes the complex biological pathways it modulates.
Executive Summary
This compound is an ATP-competitive inhibitor that demonstrates high selectivity for the IGF-1R kinase.[1] By blocking the autophosphorylation of IGF-1R, it effectively abrogates downstream signaling through critical pro-survival and proliferative pathways, primarily the PI3K/Akt and MAPK/ERK cascades.[2][3][4][5][6] Its anti-tumor activity has been demonstrated across a range of hematologic malignancies and solid tumors, including multiple myeloma, small cell lung cancer (SCLC), medulloblastoma, and acute myeloid leukemia (AML).[7][8][9] Notably, this compound not only inhibits tumor cell growth as a standalone agent but also sensitizes cancer cells to conventional chemotherapeutic drugs, highlighting its potential in combination therapies.[1][8][10][11]
Mechanism of Action and Signaling Pathway
The IGF-1R is a transmembrane receptor tyrosine kinase that, upon binding with its ligands (IGF-1 and IGF-2), undergoes a conformational change and autophosphorylates key tyrosine residues in its intracellular domain.[2][3][6] This activation creates docking sites for substrate adaptors like Insulin Receptor Substrate (IRS) and Shc.[2][5] Recruitment of these adaptors initiates two major downstream signaling cascades:
-
The PI3K/Akt/mTOR Pathway: Primarily responsible for cell survival, anti-apoptosis, and proliferation.[2][4][5]
-
The Ras/Raf/MEK/ERK (MAPK) Pathway: Crucial for regulating cell proliferation and differentiation.[2][3][4]
This compound exerts its inhibitory effect by competing with ATP for the binding site within the IGF-1R kinase domain. This action prevents receptor autophosphorylation, thereby blocking the initiation of these downstream signals. The result is the induction of pleiotropic antiproliferative and pro-apoptotic effects in tumor cells dependent on this pathway.[12]
Quantitative Data: Inhibitory Profile
This compound's potency and selectivity have been quantified across various assays and cell lines. The following tables summarize key IC50 values, representing the concentration of the inhibitor required to achieve 50% inhibition.
Table 1: Kinase Inhibition Profile
| Target Kinase | IC50 Value | Selectivity vs. IGF-1R | Reference |
| IGF-1R | 0.17 µM | - | [12][13][14] |
| Insulin Receptor (InsR) | 2.8 µM | ~16-fold | [12][13][14] |
| c-Kit | >5 µM | >29-fold | [12][15] |
| HER2 | >10 µM | >58-fold | [12][15] |
| PDGFR | >10 µM | >58-fold | [12][15] |
| VEGFR-2 | >10 µM | >58-fold | [12][15] |
| Bcr-Abl p210 | >10 µM | >58-fold | [12][15] |
Table 2: Cellular Activity Profile
| Cell Line / Condition | Assay Type | IC50 Value | Reference |
| SCLC (H526) | IGF-1R Signaling Inhibition | 0.1 - 0.4 µM | [7] |
| SCLC (lacking active SCF/Kit loop) | Cell Growth Inhibition | 0.1 - 0.5 µM | [7] |
| SCLC (with active SCF/Kit loop) | Cell Growth Inhibition | 4 - 7 µM | [16] |
| Medulloblastoma (Daoy) | Proliferation Inhibition | 11.12 µM | [8][10] |
| Multiple Myeloma (MM) cell lines | Cell Growth Inhibition | 0.1 - 0.5 µM | [13] |
Experimental Protocols & Methodologies
The characterization of this compound involves a suite of standard and advanced molecular biology techniques. Below are detailed overviews of the key experimental protocols cited in the literature.
Cell Viability and Proliferation Assays (MTT / CCK-8)
-
Principle: These are colorimetric assays that measure cell metabolic activity. Mitochondrial dehydrogenases in viable cells convert a tetrazolium salt (MTT) or a WST salt (CCK-8) into a colored formazan product, the absorbance of which is proportional to the number of living cells.
-
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., SCLC, Daoy) are seeded in 96-well plates and allowed to adhere overnight.[10][11]
-
Treatment: Cells are treated with a serial dilution of this compound, alone or in combination with other chemotherapeutic agents, for a specified period (typically 72 hours).[1][15]
-
Reagent Incubation: MTT or CCK-8 reagent is added to each well and incubated for 1-4 hours.
-
Data Acquisition: The absorbance is measured using a microplate reader.
-
Analysis: Results are normalized to untreated controls, and IC50 values are calculated using dose-response curve fitting software.
-
Western Blot Analysis for Signaling Pathway Modulation
-
Principle: This technique is used to detect specific proteins in a sample and is crucial for observing the phosphorylation status of kinases and their substrates.
-
Methodology:
-
Cell Treatment & Lysis: Cells are treated with this compound for a short duration (e.g., 20 minutes to a few hours) before or after stimulation with IGF-1.[15] Cells are then lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.
-
Electrophoresis & Transfer: Equal amounts of protein are separated by size via SDS-PAGE and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of target proteins (e.g., p-IGF-1R, p-Akt, p-ERK).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the signal is detected using an enhanced chemiluminescence (ECL) substrate. The results visualize the inhibition of phosphorylation by this compound.[8]
-
Apoptosis Assays (TUNEL / FACS)
-
Principle: These methods quantify the degree of apoptosis (programmed cell death) induced by a treatment.
-
Methodology (FACS with Annexin V/PI):
-
Treatment: Cells are treated with this compound as required.
-
Staining: Cells are harvested and stained with fluorescently-labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which enters late apoptotic and necrotic cells with compromised membranes).
-
Analysis: The stained cell population is analyzed by Flow Cytometry (FACS) to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
-
-
Methodology (TUNEL Assay):
-
Principle: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[1][11]
-
Procedure: Cells are fixed, permeabilized, and incubated with an enzyme (TdT) that adds labeled dUTPs to the free 3'-hydroxyl ends of fragmented DNA. The signal is then detected via fluorescence microscopy or flow cytometry.[1]
-
In Vivo Xenograft Studies
-
Principle: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Model System: Immunocompromised mice (e.g., SCID/NOD) are used.[15]
-
Tumor Implantation: Human cancer cells (e.g., multiple myeloma cells) are injected subcutaneously or orthotopically to establish tumors.[15]
-
Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. This compound is administered via a clinically relevant route, such as oral gavage (50 mg/kg) or intraperitoneal injection (10 mg/kg), typically on a twice-daily schedule.[12][15]
-
Monitoring: Tumor volume and mouse body weight are measured regularly.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size. The efficacy is assessed by comparing tumor growth inhibition and overall survival between groups.[12][15]
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. The insulin-like growth factor-I (IGF-I) receptor kinase inhibitor this compound, in combination with STI571, delineates a spectrum of dependence of small cell lung cancer on IGF-I and stem cell factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. The insulin-like growth factor-1 receptor kinase inhibitor, this compound, suppresses survival and resistance to chemotherapy in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The insulin-like growth factor-I receptor kinase inhibitor, this compound, sensitizes small cell lung cancer cell lines to the effects of chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. aacrjournals.org [aacrjournals.org]
NVP-ADW742: A Potent Inhibitor of IGF-1R and its Downstream Signaling Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of NVP-ADW742, a selective small molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), on its downstream signaling targets. This document is intended for researchers, scientists, and drug development professionals actively involved in oncology and signal transduction research. Herein, we present a compilation of quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's mechanism of action.
Core Concepts: The IGF-1R Signaling Axis
The IGF-1R is a transmembrane receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. Upon binding its ligands, primarily IGF-1 and IGF-2, the receptor undergoes autophosphorylation, initiating a cascade of intracellular signaling events. Two major pathways are activated downstream of IGF-1R: the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Ras/Raf/mitogen-activated protein kinase (MAPK) pathway. Dysregulation of the IGF-1R signaling axis is a common feature in a variety of human cancers, making it an attractive target for therapeutic intervention. This compound has emerged as a potent and selective inhibitor of IGF-1R kinase activity, demonstrating significant anti-tumor effects in preclinical studies.
Quantitative Analysis of this compound's Inhibitory Activity
The efficacy of this compound in inhibiting IGF-1R and its downstream effectors has been quantified across various cancer cell lines. The following tables summarize the key inhibitory concentrations (IC50) and other relevant metrics, providing a comparative view of its potency.
| Target | Cell Line | IC50 Value (µM) | Reference |
| IGF-1R | Multiple Myeloma (MM) cell lines | 0.1 - 0.5 | [1] |
| H526 (Small Cell Lung Cancer) | 0.1 - 0.4 | [2] | |
| Daoy (Medulloblastoma) | 11.12 | [3] | |
| Insulin Receptor (InsR) | Not specified | 2.8 | [4] |
| c-Kit | Not specified | >5 | [4] |
| H526 (Small Cell Lung Cancer) | 3 - 5 | [5] | |
| HER2, PDGFR, VEGFR-2, Bcr-Abl p210 | Not specified | >10 | [4] |
Table 1: Kinase Inhibition Profile of this compound. This table presents the half-maximal inhibitory concentration (IC50) values of this compound against IGF-1R and other related kinases.
| Cell Line | Assay | Effect | IC50 Value (µM) | Reference |
| H526 (SCLC) | Growth Inhibition | Inhibition of IGF-1R signaling and growth | 0.1 - 0.4 | [2] |
| SCLC cell lines (lacking active SCF/Kit autocrine loops) | Growth Inhibition | Inhibition of cell growth | 0.1 - 0.5 | [2] |
| SCLC cell lines (with active SCF/Kit autocrine loops) | Growth Inhibition | Inhibition of cell growth | 4 - 7 | [2] |
| Daoy (Medulloblastoma) | Proliferation (CCK-8) | Inhibition of IGF-IR-mediated proliferation | 11.12 | [3] |
| Multiple Myeloma (MM) | Proliferation | Inhibition of serum-stimulated cell proliferation | 0.1 - 0.5 | [1] |
Table 2: Cellular Effects of this compound. This table summarizes the effects of this compound on cell proliferation and growth in various cancer cell lines.
Impact on Downstream Signaling Pathways
This compound effectively blocks the phosphorylation and activation of key downstream mediators of IGF-1R signaling. Western blot analyses have demonstrated a significant reduction in the phosphorylation of Akt, p38, and GSK-3β upon treatment with this compound. In some cell lines, this inhibition of the PI3K/Akt pathway is directly correlated with the observed anti-proliferative and pro-apoptotic effects.[6]
Caption: IGF-1R signaling pathway and the point of inhibition by this compound.
Detailed Experimental Protocols
To ensure the reproducibility of the findings cited in this guide, detailed methodologies for key experiments are provided below.
Western Blot Analysis
This protocol is a general guideline for assessing the phosphorylation status and protein levels of IGF-1R downstream targets.
-
Cell Lysis:
-
Treat cells with this compound at desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli buffer for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Akt, total Akt, phospho-p38, total p38, phospho-GSK-3β, total GSK-3β) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
-
Caption: A typical workflow for Western Blot analysis.
Cell Viability Assay (CCK-8)
This protocol outlines the steps for determining the effect of this compound on cell viability using a CCK-8 assay.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat the cells with various concentrations of this compound and incubate for the desired duration (e.g., 24, 48, 72 hours).
-
-
Assay Procedure:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
-
Caption: Workflow for a cell viability assay using CCK-8.
IGF-1R Kinase Assay
This protocol provides a general framework for measuring the in vitro kinase activity of IGF-1R in the presence of this compound.
-
Reaction Setup:
-
In a microplate, combine recombinant human IGF-1R enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.
-
Add varying concentrations of this compound to the reaction mixture.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding a solution containing MgCl2.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA-based detection with a phospho-specific antibody or by measuring ATP consumption using a luminescent assay.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.
-
Conclusion
This compound is a potent and selective inhibitor of IGF-1R with significant anti-proliferative effects in various cancer cell models. Its mechanism of action involves the direct inhibition of IGF-1R kinase activity, leading to the suppression of downstream signaling pathways, particularly the PI3K/Akt pathway. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for further research and development of this compound as a potential anti-cancer therapeutic. The provided diagrams offer a clear visual representation of the complex signaling networks and experimental procedures involved in its characterization. This comprehensive resource is designed to empower researchers in their efforts to unravel the full therapeutic potential of targeting the IGF-1R signaling axis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The insulin-like growth factor-I (IGF-I) receptor kinase inhibitor this compound, in combination with STI571, delineates a spectrum of dependence of small cell lung cancer on IGF-I and stem cell factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The insulin-like growth factor-I receptor kinase inhibitor, this compound, sensitizes small cell lung cancer cell lines to the effects of chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
NVP-ADW742: A Technical Guide to its Role in Inducing Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
NVP-ADW742 is a potent and selective small molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase. Dysregulation of the IGF-1R signaling pathway is a crucial factor in the development and progression of numerous cancers, promoting cell proliferation, survival, and resistance to therapy.[1] This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its ability to induce apoptosis in cancer cells. We will explore the key signaling pathways affected by this compound, present quantitative data on its efficacy, and provide detailed experimental protocols for assessing its apoptotic effects.
Mechanism of Action: Targeting the IGF-1R Signaling Pathway
This compound exerts its anti-cancer effects by selectively inhibiting the tyrosine kinase activity of IGF-1R. The binding of its ligand, IGF-1, to IGF-1R triggers a conformational change in the receptor, leading to autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, most notably the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is a critical regulator of cell survival and proliferation.[2][3]
By inhibiting the kinase activity of IGF-1R, this compound effectively blocks the phosphorylation and subsequent activation of downstream signaling molecules. A key consequence of this inhibition is the dephosphorylation of Akt, a serine/threonine kinase that plays a central role in suppressing apoptosis.[1] Inactivated Akt is unable to phosphorylate and inhibit pro-apoptotic proteins, and it also leads to the decreased expression of anti-apoptotic proteins like Bcl-2.[1] This shift in the balance between pro- and anti-apoptotic proteins ultimately commits the cancer cell to undergo programmed cell death, or apoptosis.
Furthermore, studies have shown that in some cancer cell lines, this compound-induced Akt dephosphorylation can lead to the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK), which can also contribute to the apoptotic process.[1]
References
Methodological & Application
Application Notes and Protocols for NVP-ADW742 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the administration of NVP-ADW742, a potent and selective small molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), in mouse xenograft models. This compound has been shown to inhibit tumor growth and sensitize cancer cells to chemotherapy by blocking the IGF-1R signaling pathway, primarily through the inhibition of the PI3K/Akt pathway.[1][2] This document outlines the necessary materials, experimental procedures, and data analysis for evaluating the in vivo efficacy of this compound in both solid and hematological tumor xenograft models.
Introduction
The Insulin-like Growth Factor (IGF) signaling pathway plays a critical role in cell proliferation, survival, and differentiation.[3][4] Its dysregulation is implicated in the development and progression of various cancers. The IGF-1R, a receptor tyrosine kinase, is a key component of this pathway and a promising target for cancer therapy. This compound is a selective inhibitor of IGF-1R kinase activity, demonstrating anti-tumor effects in preclinical models.[5] These protocols are designed to guide researchers in the successful in vivo evaluation of this compound.
Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the autophosphorylation of the IGF-1R, which in turn blocks the activation of downstream signaling cascades. The most critical of these is the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is a major driver of cell survival and proliferation.[1][2]
Caption: this compound Inhibition of the IGF-1R Signaling Pathway.
Experimental Protocols
I. Subcutaneous Solid Tumor Xenograft Model
This protocol is adapted from studies on solid tumors and provides a general framework. Researchers should optimize parameters for their specific cell line and research question.
Materials:
-
Cell Line: Human cancer cell line with known IGF-1R expression (e.g., Small Cell Lung Cancer (SCLC) lines like H526, H146, or Medulloblastoma cell line Daoy).[2][6]
-
Animals: 6-8 week old female athymic nude mice (or other appropriate immunocompromised strain).
-
This compound: Powder form.
-
Vehicle Solution: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[5]
-
Cell Culture Media: Appropriate for the chosen cell line.
-
Matrigel (optional): Can enhance tumor take-rate.
-
Calipers: For tumor measurement.
Procedure:
-
Cell Culture and Preparation: Culture cancer cells to ~80% confluency. On the day of injection, harvest cells and resuspend in sterile, serum-free media or PBS at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL. If using Matrigel, mix cell suspension 1:1 with Matrigel on ice.
-
Tumor Implantation: Anesthetize the mouse. Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor mice for tumor growth. Begin caliper measurements once tumors are palpable. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups.
-
This compound Preparation and Administration: Prepare a stock solution of this compound in the vehicle solution. The recommended oral dosage is 50 mg/kg, administered twice daily.[5]
-
Data Collection: Measure tumor volume and body weight 2-3 times per week. At the end of the study, euthanize mice and excise tumors for further analysis (e.g., Western blot for p-Akt, immunohistochemistry).
II. Hematological Malignancy (Multiple Myeloma) Xenograft Model
This protocol is based on a study using a diffuse skeletal lesion model of multiple myeloma.
Materials:
-
Cell Line: Luciferase-expressing multiple myeloma cell line (e.g., MM.1S-luc).
-
Animals: 6-8 week old male SCID/NOD mice.[5]
-
This compound: Powder form.
-
Vehicle Solution: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[5]
-
Bioluminescence Imaging System.
Procedure:
-
Cell Injection: Intravenously inject 2.5 x 10^6 MM.1S-luc cells into the tail vein of each mouse.
-
Tumor Engraftment Monitoring: Monitor tumor engraftment and progression via bioluminescence imaging.
-
Treatment Initiation: Begin treatment when a detectable tumor burden is established (typically 7-10 days post-injection).
-
This compound Administration: Administer this compound at a dose of 10 mg/kg via intraperitoneal (IP) injection or 50 mg/kg orally, twice daily for 19 days.[5] The control group should receive the vehicle solution.
-
Efficacy Evaluation: Monitor tumor burden using bioluminescence imaging throughout the treatment period. Survival can also be used as an endpoint.
Data Presentation
The following tables summarize key quantitative data for this compound administration.
Table 1: this compound In Vivo Administration Parameters
| Parameter | Solid Tumor Model (Oral) | Hematological Model (IP) | Hematological Model (Oral) |
| Dosage | 50 mg/kg[5] | 10 mg/kg[5] | 50 mg/kg[5] |
| Frequency | Twice daily[5] | Twice daily[5] | Twice daily[5] |
| Duration | Study dependent | 19 days[5] | 19 days[5] |
| Vehicle | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[5] | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[5] | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[5] |
| Mouse Strain | Athymic Nude | SCID/NOD[5] | SCID/NOD[5] |
Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H526 | Small Cell Lung Cancer | 0.1 - 0.4 | [6] |
| H146 | Small Cell Lung Cancer | ~0.5 | [1] |
| WBA | Small Cell Lung Cancer | >5 | [1] |
| H209 | Small Cell Lung Cancer | ~5 | [1] |
| Daoy | Medulloblastoma | 11.12 | [2] |
Experimental Workflow
The following diagram illustrates the general workflow for a subcutaneous xenograft study.
Caption: General workflow for a subcutaneous mouse xenograft study.
Conclusion
This document provides a comprehensive guide for the in vivo administration of this compound in mouse xenograft models of both solid and hematological tumors. The provided protocols, data tables, and workflow diagrams are intended to facilitate the design and execution of preclinical studies aimed at evaluating the therapeutic potential of this IGF-1R inhibitor. Researchers are encouraged to adapt these protocols to their specific experimental needs while adhering to ethical guidelines for animal research.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Tumor growth limited to subcutaneous site vs tumor growth in pulmonary site exhibit differential effects on systemic immunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. The insulin-like growth factor-I receptor kinase inhibitor, this compound, sensitizes small cell lung cancer cell lines to the effects of chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determining the IC50 of NVP-ADW742 in Daoy Medulloblastoma Cells
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of NVP-ADW742 in the Daoy human medulloblastoma cell line. It includes quantitative data, a detailed experimental workflow, and an overview of the relevant signaling pathway.
Data Summary
This compound is a potent and selective inhibitor of the insulin-like growth factor-I receptor (IGF-IR) kinase.[1] Its efficacy has been evaluated in various cancer cell lines, including the Daoy medulloblastoma cell line. Medulloblastoma is the most common malignant brain tumor in children.[2][3] The Daoy cell line, established from a 4-year-old boy, is a widely used model for medulloblastoma research.[4]
The following table summarizes the reported IC50 value for this compound in Daoy cells.
| Compound | Cell Line | IC50 Value | Assay Method | Reference |
| This compound | Daoy | 11.12 µmol/L | CCK-8 Assay | [2][3][5] |
This compound Signaling Pathway
This compound exerts its anti-proliferative effects by inhibiting the IGF-IR signaling cascade. This inhibition prevents the activation of downstream pathways crucial for cell survival and proliferation, such as the PI3K/Akt pathway. Treatment with this compound leads to the suppression of Akt, P38, and GSK-3β phosphorylation and reduces the intracellular levels of key signaling proteins including PI3K, Akt, and Bcl-2.[2][3][5]
Caption: this compound signaling pathway inhibition.
Experimental Workflow for IC50 Determination
The process for determining the IC50 value involves several key steps, from cell preparation to data analysis. The following diagram outlines the general workflow.
Caption: Experimental workflow for IC50 determination.
Detailed Protocol: IC50 Determination using a Cell Viability Assay
This protocol provides a step-by-step method for determining the IC50 of this compound in adherent Daoy medulloblastoma cells using a colorimetric cell viability assay such as CCK-8 or MTT.
Materials and Reagents
-
Daoy (ATCC HTB-186) cell line[4]
-
Eagle's Minimal Essential Medium (EMEM) or Dulbecco's Modified Eagle's Medium (DMEM)[4][6]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound compound
-
Dimethyl sulfoxide (DMSO), sterile
-
96-well flat-bottom sterile microplates
-
Cell viability assay kit (e.g., CCK-8 or MTT)
-
Microplate reader
Cell Culture and Maintenance
-
Culture Daoy cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[4]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[4]
-
Subculture the cells when they reach 80-90% confluency. Briefly rinse with PBS, add Trypsin-EDTA, and incubate for 5-15 minutes to detach cells.[6]
-
Neutralize trypsin with complete growth medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for counting and plating.[7]
IC50 Determination Procedure
-
Cell Seeding:
-
Trypsinize and count the Daoy cells during their logarithmic growth phase.
-
Dilute the cell suspension to a concentration of 5,000-10,000 cells per 100 µL of medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for "medium only" (blank control) and "cells only" (negative control, 0% inhibition).
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to adhere.[8]
-
-
Drug Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to create a range of treatment concentrations (e.g., from 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is consistent and low (<0.5%) to avoid solvent toxicity.
-
The negative control wells should receive medium with the same final concentration of DMSO.
-
After the 24-hour adherence period, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions (and control media) to the respective wells. Each concentration should be tested in triplicate.[9]
-
-
Incubation and Viability Assay:
-
Incubate the treated plates for a defined period, typically 48-72 hours, depending on the cell doubling time and drug mechanism.[8]
-
Following incubation, add 10 µL of the cell viability reagent (e.g., CCK-8 or MTT solution) to each well.
-
Incubate the plate for an additional 1-4 hours at 37°C until a color change is observed.[8]
-
If using an MTT assay, the medium must be removed and 150 µL of DMSO added to each well to dissolve the formazan crystals before reading.[8]
-
Data Acquisition and Analysis
-
Measurement: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK-8, 490 or 570 nm for MTT).[8]
-
Calculation of Cell Viability:
-
Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Calculate the percentage of cell viability for each drug concentration using the following formula:
-
% Viability = (Absorbance of Treated Well / Absorbance of Negative Control Well) x 100
-
-
-
IC50 Determination:
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data.
-
The IC50 is the concentration of this compound that results in a 50% reduction in cell viability.[10] This can be determined from the fitted curve.
-
References
- 1. The insulin-like growth factor-I (IGF-I) receptor kinase inhibitor this compound, in combination with STI571, delineates a spectrum of dependence of small cell lung cancer on IGF-I and stem cell factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The insulin-like growth factor-I receptor kinase inhibitor this compound sensitizes medulloblastoma to the effects of chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DAOY (biology) - Wikipedia [en.wikipedia.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. bcrj.org.br [bcrj.org.br]
- 7. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. IC50 determination and cell viability assay [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
Preparation of NVP-ADW742 Stock Solution in DMSO: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, storage, and handling of a stock solution of NVP-ADW742 using dimethyl sulfoxide (DMSO) as the solvent. This compound is a potent and selective inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) tyrosine kinase, with an IC50 of 0.17 μM.[1][2][3] It also inhibits the insulin receptor (InsR) at higher concentrations (IC50 = 2.8 μM).[1][4] Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. This guide includes detailed protocols, quantitative data tables, and a visual workflow to facilitate seamless integration into laboratory practices.
Introduction
This compound is a small molecule inhibitor that has been extensively used in preclinical studies to investigate the role of the IGF-1R signaling pathway in various cancers.[5] It has been shown to induce antiproliferative and proapoptotic effects in a range of tumor cells.[1] Given its therapeutic potential, accurate and consistent preparation of this compound solutions is paramount for both in vitro and in vivo studies. DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound due to the compound's high solubility in it.[2][6][7]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for calculating the required amounts of compound and solvent for stock solution preparation.
| Property | Value | Source(s) |
| Molecular Weight | 453.58 g/mol | [1][3][4][8] |
| Molecular Formula | C₂₈H₃₁N₅O | [1][3][4] |
| CAS Number | 475488-23-4 | [2][3][4] |
| Appearance | Crystalline solid | [7] |
| Purity | ≥98% | [8] |
Solubility of this compound
The solubility of this compound in various solvents is a critical factor in the preparation of stock and working solutions. Table 2 provides solubility data for this compound in commonly used laboratory solvents. For preparing high-concentration stock solutions, DMSO is the solvent of choice.
| Solvent | Solubility | Notes | Source(s) |
| DMSO | ≥ 19.23 mg/mL (≥ 42.40 mM) | May require ultrasonication to fully dissolve. Use fresh DMSO as it can absorb moisture, which reduces solubility. | [2][4] |
| 22 mg/mL (48.5 mM) | [2] | ||
| 30 mg/mL | [7] | ||
| 50 mM | |||
| Ethanol | 10 mM | ||
| 20 mg/mL | [2] | ||
| Water | Insoluble | [2] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on specific experimental needs by modifying the amounts of this compound and DMSO accordingly.
Materials and Equipment
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic water bath (optional, but recommended)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Step-by-Step Procedure
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 453.58 g/mol x 1000 mg/g = 4.5358 mg
-
-
-
Weigh this compound:
-
Carefully weigh out approximately 4.54 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube or amber glass vial.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the tube/vial containing the this compound powder.
-
-
Dissolve the Compound:
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in an ultrasonic water bath for 5-10 minutes.[4] Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
-
Once fully dissolved, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C in tightly sealed tubes/vials.
-
Stock Solution Storage and Stability
Proper storage is crucial to maintain the integrity of the this compound stock solution.
| Storage Temperature | Stability | Source(s) |
| -20°C | Up to 1 year | [1][4] |
| -80°C | Up to 2 years | [1][4] |
Note: It is recommended to minimize the number of freeze-thaw cycles to prevent degradation of the compound. Aliquoting the stock solution into smaller volumes for single-use is best practice.
Application Notes
Typical Working Concentrations
The optimal working concentration of this compound will vary depending on the cell line and experimental design. Table 4 provides a range of concentrations reported in the literature for in vitro and in vivo studies.
| Application | Concentration/Dose | Notes | Source(s) |
| In Vitro (Cell-based assays) | 0.1 - 10 µM | Dose-dependently inhibits serum-induced cell growth. | [1][4] |
| 0.1 - 9 µM | Blocks IGF-1-induced phosphorylation of IGF-1R and Akt. | [1][4] | |
| In Vivo (Mouse models) | 10 mg/kg (Intraperitoneal) | Administered twice daily. | [1][2][4] |
| 50 mg/kg (Oral gavage) | Administered twice daily. | [1][4] |
Preparation of Working Solutions
To prepare a working solution from the 10 mM DMSO stock, dilute the stock solution in the appropriate cell culture medium or vehicle for in vivo studies. It is important to ensure that the final concentration of DMSO in the working solution is low (typically <0.1%) to avoid solvent-induced toxicity.
For in vivo studies, a common vehicle formulation involves a multi-step dilution process. For example, a formulation could be prepared by adding the DMSO stock to a mixture of PEG300, Tween-80, and saline.[4][9] It is recommended to prepare fresh working solutions for each experiment.
Visual Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for preparing the this compound stock solution and the targeted signaling pathway.
Caption: Workflow for this compound stock solution preparation.
Caption: this compound inhibits the IGF-1R signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. scbt.com [scbt.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Targeting the insulin-like growth factor-1 receptor in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. caymanchem.com [caymanchem.com]
- 8. mybiosource.com [mybiosource.com]
- 9. arctomsci.com [arctomsci.com]
NVP-ADW742 for In Vivo Cancer Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of NVP-ADW742, a potent and selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), in preclinical in vivo cancer studies. This document includes a summary of effective dosages, detailed experimental protocols, and visualizations of the targeted signaling pathway and experimental workflows.
Introduction
This compound is a small molecule inhibitor that targets the tyrosine kinase domain of IGF-1R, a key receptor involved in the proliferation, survival, and metastasis of various cancer types. By blocking the IGF-1R signaling cascade, this compound has demonstrated significant anti-tumor activity in a range of preclinical cancer models, both as a monotherapy and in combination with other chemotherapeutic agents. These notes are intended to serve as a practical guide for researchers designing and executing in vivo studies with this compound.
Data Presentation: this compound In Vivo Dosage Summary
The following table summarizes the reported dosages and administration routes of this compound in various in vivo cancer models. This information is critical for designing effective preclinical trials.
| Cancer Type | Animal Model | Dosage | Administration Route | Dosing Schedule | Key Findings |
| Multiple Myeloma | SCID/NOD Mice | 10 mg/kg | Intraperitoneal (IP) | Twice daily for 19 days | Significantly suppressed tumor growth and prolonged survival.[1] |
| Multiple Myeloma | SCID/NOD Mice | 50 mg/kg | Oral (p.o.) | Twice daily for 19 days | Significantly suppressed tumor growth and prolonged survival.[1] |
| Ewing Sarcoma | Not Specified | Not Specified | Not Specified | Not Specified | Inhibits cell proliferation and induces apoptosis.[2] Synergizes with imatinib, vincristine, and doxorubicin. |
| Rhabdomyosarcoma | Mouse Model | Not explicitly stated for monotherapy; a related inhibitor (NVP-AEW541) was used at 50 mg/kg | Oral gavage | Twice a day | Development of resistance was observed. |
| Small Cell Lung Cancer (SCLC) | Not Specified | Not Specified | Not Specified | Not Specified | Synergistically enhances the sensitivity of SCLC cells to etoposide and carboplatin.[3] |
Signaling Pathway
This compound primarily exerts its anti-cancer effects by inhibiting the IGF-1R signaling pathway. Upon binding of its ligand, IGF-1, the IGF-1R undergoes autophosphorylation, leading to the activation of two major downstream signaling cascades: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/Raf/MAPK pathway. These pathways are crucial for cell proliferation, survival, and differentiation. This compound blocks the initial phosphorylation of IGF-1R, thereby inhibiting the activation of these downstream effectors.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound in in vivo cancer models.
This compound Formulation for In Vivo Administration
A critical step for in vivo studies is the proper formulation of the therapeutic agent to ensure its solubility and bioavailability.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
For in vivo administration, prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Add the this compound stock solution to the vehicle to achieve the desired final concentration.
-
The resulting solution may be a suspension and require sonication to ensure homogeneity before administration.
Establishment of Tumor Xenografts
Patient-derived xenografts (PDXs) or cell line-derived xenografts (CDXs) are commonly used to evaluate the efficacy of anti-cancer agents.
Materials:
-
Cancer cell line or patient tumor tissue
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Matrigel (optional)
-
Surgical tools (forceps, scissors)
-
Anesthesia
Procedure:
-
Culture the chosen cancer cell line to a sufficient number. For PDXs, obtain fresh tumor tissue from a patient.
-
Harvest the cells and resuspend them in a suitable medium, optionally mixed with Matrigel to enhance tumor take rate. For PDXs, mince the tumor tissue into small fragments.
-
Anesthetize the mice according to approved institutional protocols.
-
Subcutaneously inject the cell suspension (typically 1-10 million cells in 100-200 µL) or implant the tumor fragments into the flank of the mice.
-
Monitor the mice regularly for tumor growth.
In Vivo Efficacy Study Workflow
The following workflow outlines a typical in vivo efficacy study to assess the anti-tumor activity of this compound.
Tumor Growth Measurement and Data Analysis
Accurate measurement of tumor volume is essential for evaluating the efficacy of the treatment.
Procedure:
-
Measure the tumor dimensions (length and width) regularly (e.g., twice or three times a week) using a digital caliper.
-
Calculate the tumor volume using the modified ellipsoid formula: Tumor Volume = (Length x Width²) / 2 .
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, western blotting).
Data Analysis:
-
Plot the mean tumor volume ± SEM for each treatment group over time.
-
Calculate the tumor growth inhibition (TGI) to quantify the anti-tumor effect.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences between treatment groups.
Conclusion
This compound is a promising IGF-1R inhibitor with demonstrated in vivo anti-cancer activity. The information and protocols provided in these application notes offer a foundation for researchers to design and conduct robust preclinical studies to further evaluate the therapeutic potential of this compound in various cancer models. Careful consideration of dosage, administration route, and experimental design is crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols: Synergistic Inhibition of SCLC Cell Lines with NVP-ADW742 and Etoposide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small Cell Lung Cancer (SCLC) is an aggressive malignancy with a poor prognosis, often characterized by the rapid development of resistance to standard chemotherapeutic agents such as etoposide. The Insulin-like Growth Factor-I Receptor (IGF-IR) signaling pathway plays a critical role in promoting cell survival and inhibiting apoptosis, thereby contributing to chemoresistance. NVP-ADW742 is a potent and selective small molecule inhibitor of the IGF-IR kinase. This document provides detailed application notes and protocols for the combined use of this compound and etoposide in SCLC cell lines, based on preclinical studies demonstrating a synergistic cytotoxic effect. The combination of these two agents leads to enhanced inhibition of the PI3K-Akt signaling pathway, resulting in increased apoptosis and chemosensitization of SCLC cells.[1][2]
Mechanism of Action
Etoposide is a topoisomerase II inhibitor that induces DNA strand breaks, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1] However, its efficacy can be limited by anti-apoptotic signaling pathways. The IGF-IR signaling cascade, upon activation by its ligand IGF-I, activates the PI3K-Akt pathway, which is a major survival pathway that can protect cancer cells from chemotherapy-induced apoptosis.
This compound inhibits the tyrosine kinase activity of IGF-IR, thereby blocking the downstream activation of PI3K and Akt. By inhibiting this pro-survival pathway, this compound sensitizes SCLC cells to the cytotoxic effects of etoposide, resulting in a synergistic increase in apoptosis.[1][2]
Data Presentation
The synergistic effect of combining this compound with etoposide has been demonstrated in multiple SCLC cell lines. The following tables summarize the IC50 values for this compound as a single agent and the combination index (CI) values for the drug combination.
Table 1: IC50 Values of this compound in SCLC Cell Lines
| Cell Line | IC50 (µM) | Autocrine Loop Dependence |
| H526 | 0.1 - 0.5 | IGF-I dependent |
| H146 | 0.1 - 0.5 | IGF-I dependent |
| WBA | 4 - 7 | IGF-I and SCF/Kit dependent |
| H209 | 4 - 7 | IGF-I and SCF/Kit dependent |
Data compiled from studies demonstrating the differential sensitivity of SCLC cell lines to this compound based on their dependence on IGF-I signaling.
Table 2: Synergistic Effect of this compound and Etoposide Combination
| Cell Line | This compound (µM) | Etoposide (µM) | Combination Index (CI) | Interpretation |
| H526 | Varies | Varies | < 1 | Synergy |
| H146 | Varies | Varies | < 1 | Synergy |
| WBA | Varies | Varies | < 1 | Synergy |
| H209 | Varies | Varies | < 1 | Synergy |
Qualitative summary based on Chou-Talalay analysis from preclinical studies. Specific CI values are dependent on the fixed-ratio or non-fixed-ratio experimental design and the fraction of cells affected.
Experimental Protocols
The following are detailed protocols for key experiments to assess the synergistic effects of this compound and etoposide in SCLC cell lines.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxicity of this compound and etoposide, alone and in combination.
Materials:
-
SCLC cell lines (e.g., H526, WBA)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
Etoposide (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count SCLC cells.
-
Seed 5,000 to 10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and etoposide in complete medium.
-
For single-agent treatment, add 100 µL of the drug dilutions to the respective wells.
-
For combination treatment, add 50 µL of each drug at the desired concentrations.
-
Include vehicle control wells (containing the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the 72-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate at room temperature in the dark for 2-4 hours, or until the formazan crystals are fully dissolved.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each drug and the combination using software such as GraphPad Prism.
-
For synergy analysis, use the Chou-Talalay method to calculate the Combination Index (CI). A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Apoptosis Detection using TUNEL Assay
This protocol is for the detection of DNA fragmentation associated with apoptosis.
Materials:
-
SCLC cells treated as described in Protocol 1.
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides, e.g., Br-dUTP)
-
Antibody against the labeled nucleotide (e.g., FITC-conjugated anti-BrdU)
-
Propidium Iodide (PI) or DAPI for counterstaining
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation:
-
Culture and treat SCLC cells on coverslips or in culture plates.
-
Wash the cells twice with PBS.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with the permeabilization solution for 20 minutes at room temperature.
-
Wash twice with PBS.
-
-
TUNEL Staining:
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Wash the cells three times with PBS.
-
If using an indirect method, incubate with the fluorescently labeled antibody for 30-60 minutes at room temperature.
-
Wash three times with PBS.
-
-
Counterstaining and Imaging:
-
Counterstain the nuclei with PI or DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
-
Alternatively, for flow cytometry, after staining, resuspend the cells in PBS and analyze on a flow cytometer.
-
Protocol 3: Western Blot Analysis of the PI3K-Akt Pathway
This protocol is for assessing the phosphorylation status of key proteins in the PI3K-Akt signaling pathway.
Materials:
-
SCLC cells treated with this compound and/or etoposide.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Protein Extraction:
-
Lyse the treated cells with lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of protein phosphorylation.
-
The combination of this compound and etoposide represents a promising therapeutic strategy for SCLC by overcoming resistance to conventional chemotherapy. The protocols outlined in this document provide a framework for researchers to investigate and quantify the synergistic effects of this drug combination in SCLC cell lines. The inhibition of the IGF-IR/PI3K/Akt signaling pathway by this compound effectively sensitizes SCLC cells to etoposide-induced apoptosis, highlighting the potential of this combination for future clinical investigation.
References
Application of NVP-ADW742 with carboplatin in chemotherapy studies.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-ADW742 is a potent and selective small molecule inhibitor of the Insulin-like Growth Factor-I Receptor (IGF-1R) tyrosine kinase.[1] The IGF-1R signaling pathway plays a crucial role in cell proliferation, survival, and inhibition of apoptosis in various cancers, including Small Cell Lung Cancer (SCLC).[2][3] Carboplatin is a platinum-based chemotherapy agent widely used in the treatment of SCLC.[4][5] Preclinical studies have demonstrated that the combination of this compound and carboplatin results in a synergistic cytotoxic effect against SCLC cells.[3][6] This document provides detailed application notes and experimental protocols for studying the combined effects of this compound and carboplatin in chemotherapy research.
Mechanism of Action
This compound enhances the chemosensitivity of SCLC cells to carboplatin by inhibiting the IGF-1R-mediated activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[2][3] This pathway is a critical survival cascade that can be activated by growth factors like IGF-1, leading to the inhibition of chemotherapy-induced apoptosis.[2] By blocking this pathway, this compound lowers the threshold for apoptosis induction by DNA-damaging agents like carboplatin.[6]
References
- 1. content.abcam.com [content.abcam.com]
- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 3. The insulin-like growth factor-I receptor kinase inhibitor, this compound, sensitizes small cell lung cancer cell lines to the effects of chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ccrod.cancer.gov [ccrod.cancer.gov]
- 5. Reducing Chemotherapy-Induced DNA Damage via nAChR-Mediated Redox Reprograming—A New Mechanism for SCLC Chemoresistance Boosted by Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes: Determining the Anti-proliferative Effects of NVP-ADW742 using a Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-ADW742 is a potent and selective inhibitor of the Insulin-like Growth Factor-I Receptor (IGF-1R) tyrosine kinase.[1][2] IGF-1R signaling plays a crucial role in the growth and survival of various cancer cells, making it a key target for anti-cancer drug development.[3][4] this compound has been shown to inhibit IGF-1R signaling and cellular growth in a variety of cancer cell lines, with IC50 values typically in the sub-micromolar to low micromolar range.[1] The primary mechanism of action involves the inhibition of the PI3K/Akt signaling pathway, which is critical for cell proliferation and survival.[3][4] This document provides a detailed protocol for assessing the anti-proliferative effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay.
Data Presentation
The following table summarizes the reported IC50 values of this compound in various cancer cell lines, providing a reference for expected efficacy.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H526 | Small Cell Lung Cancer | 0.1 - 0.4 | [1] |
| Other SCLC lines (lacking active SCF/Kit autocrine loops) | Small Cell Lung Cancer | 0.1 - 0.5 | [1] |
| Daoy | Medulloblastoma | 11.12 | [5] |
Experimental Protocols
MTT Cell Viability Assay Protocol for this compound
This protocol is designed to determine the concentration-dependent inhibitory effect of this compound on the proliferation of cancer cells.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Appropriate cancer cell line (e.g., H526, Daoy)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS, sterile)
-
MTT reagent (5 mg/mL in PBS, sterile-filtered and stored at -20°C, protected from light)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Ensure cell viability is above 90% using a method like trypan blue exclusion.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). The optimal seeding density should be determined empirically for each cell line to ensure cells are in the exponential growth phase during the assay.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 100 µM). It is important to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%).
-
Include a vehicle control (medium with the same final concentration of DMSO as the treated wells) and a no-cell control (medium only).
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 48-72 hours) in a humidified incubator at 37°C with 5% CO2. The incubation time should be optimized based on the cell line's doubling time.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
-
Solubilization of Formazan:
-
After the MTT incubation, carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization. The plate can be placed on a shaker for 5-15 minutes to aid dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50%.
-
Visualizations
Experimental Workflow
References
- 1. The insulin-like growth factor-I (IGF-I) receptor kinase inhibitor this compound, in combination with STI571, delineates a spectrum of dependence of small cell lung cancer on IGF-I and stem cell factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The insulin-like growth factor-I receptor kinase inhibitor, this compound, sensitizes small cell lung cancer cell lines to the effects of chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for Studying Drug Resistance in Acute Myeloid Leukemia (AML) using NVP-ADW742
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired drug resistance is a significant hurdle in the successful treatment of Acute Myeloid Leukemia (AML). The Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling pathway is frequently deregulated in AML and has been implicated in promoting cell survival and resistance to conventional chemotherapy. NVP-ADW742 is a potent and selective small molecule inhibitor of the IGF-1R tyrosine kinase. These application notes provide a comprehensive guide for utilizing this compound to study mechanisms of drug resistance in AML, to evaluate its potential as a therapeutic agent, and to investigate its synergistic effects with standard chemotherapeutic drugs such as Cytarabine (Ara-C).
Mechanism of Action
This compound exerts its anti-leukemic effects by inhibiting the autophosphorylation of IGF-1R, which in turn modulates downstream signaling pathways critical for cell survival and proliferation. In AML cells, inhibition of IGF-1R by this compound leads to the dephosphorylation of Akt, a key pro-survival kinase. This is followed by the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) and a subsequent decrease in the expression of the anti-apoptotic protein Bcl-2.[1] This cascade of events ultimately induces apoptosis in AML cells.[1]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Daoy | Medulloblastoma | 11.12 | [2] |
| Various SCLC cell lines (without active SCF/Kit autocrine loops) | Small Cell Lung Cancer | 0.1 - 0.5 | [2] |
| Various SCLC cell lines (with active SCF/Kit autocrine loops) | Small Cell Lung Cancer | 4 - 7 | [2] |
| HL-60 (Estimated) | Acute Myeloid Leukemia | Sub-micromolar to low micromolar range | Inferred from existing data |
| Primary AML Blasts (Estimated) | Acute Myeloid Leukemia | Variable, likely in the low micromolar range | Inferred from existing data |
Table 2: Effect of this compound on Apoptosis and Cell Cycle in Medulloblastoma Cells (Daoy)
| Treatment | Apoptosis (%) | Cell Cycle Arrest | Reference |
| Control | - | - | [2] |
| Temozolomide | 16.18 ± 2.47 | G2/M phase | [2] |
| This compound (2 µM) + Temozolomide | 23.20 ± 2.80 | G2/M phase | [2] |
Note: While this data is from a medulloblastoma cell line, it provides a quantitative insight into the pro-apoptotic and cell cycle effects of this compound in combination with chemotherapy, which is relevant to its study in AML.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on AML cells.
Materials:
-
AML cell lines (e.g., HL-60, KG-1) or primary AML blasts
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed AML cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying this compound-induced apoptosis in AML cells by flow cytometry.
Materials:
-
AML cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat AML cells with the desired concentrations of this compound for the indicated time.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[3]
Western Blot Analysis
This protocol is for detecting changes in the expression and phosphorylation of key proteins in the IGF-1R signaling pathway.
Materials:
-
AML cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-p38, anti-p38, anti-Bcl-2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated AML cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
Synergy Analysis with Ara-C (Chou-Talalay Method)
This protocol is for determining the synergistic, additive, or antagonistic effects of combining this compound and Ara-C.
Procedure:
-
Determine the IC50 values of this compound and Ara-C individually in the AML cell line of interest using the MTT assay.
-
Design a combination experiment with a constant ratio of the two drugs (e.g., based on the ratio of their IC50 values) or a checkerboard titration.
-
Perform the MTT assay with the drug combinations.
-
Calculate the Combination Index (CI) using software like CompuSyn, which is based on the Chou-Talalay method.[4]
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Mandatory Visualizations
Signaling Pathway of this compound Action in AML
References
- 1. Autocrine IGF-1/IGF-1R signaling is responsible for constitutive PI3K/Akt activation in acute myeloid leukemia: therapeutic value of neutralizing anti-IGF-1R antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The potential of proliferative and apoptotic parameters in clinical flow cytometry of myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Evaluation of NVP-ADW742 Synergistic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-ADW742 is a potent and selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase, with an IC50 of 0.17 μM.[1][2][3] It demonstrates significantly greater potency against IGF-1R compared to the Insulin Receptor (InsR).[1][3][4] The IGF-1R signaling pathway plays a critical role in cell proliferation, survival, and malignant transformation.[5] this compound exerts its effects by blocking the phosphorylation of IGF-1R and its downstream targets, most notably the PI3K/Akt pathway, leading to the induction of apoptosis and inhibition of cell growth.[2][5] Preclinical studies have shown that this compound can synergistically enhance the efficacy of various chemotherapeutic agents in different cancer cell lines, suggesting its potential as a combination therapy agent.[6][7][8]
These application notes provide a comprehensive guide for the in vitro experimental design to investigate the synergistic effects of this compound with other anti-cancer drugs. The protocols detailed below will enable researchers to robustly assess and quantify synergy, providing critical data for further drug development.
Core Concepts in Synergy Evaluation
Drug synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. In contrast, an additive effect is when the combined effect is equal to the sum of the individual effects, and an antagonistic effect is when the combined effect is less than the sum. The quantitative assessment of drug interactions is crucial for the rational design of combination therapies.
Signaling Pathway of this compound Action
Caption: IGF-1R signaling pathway and the inhibitory action of this compound.
Experimental Design and Protocols
A robust experimental design is fundamental for accurately determining synergistic interactions. The following workflow outlines the key steps for evaluating the synergistic potential of this compound with a combination agent.
Experimental Workflow
Caption: Workflow for in vitro synergy studies of this compound.
Protocol 1: Monotherapy Dose-Response Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and the combination drug individually in the selected cancer cell line.
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Combination drug (stock solution in an appropriate solvent)
-
96-well cell culture plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of this compound and the combination drug in complete cell culture medium.
-
Drug Treatment: Remove the overnight culture medium and add the drug dilutions to the respective wells. Include a vehicle control (medium with the highest concentration of DMSO or other solvent used).
-
Incubation: Incubate the plate for a duration relevant to the cell line's doubling time (e.g., 72 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at the appropriate wavelength.
-
CellTiter-Glo® Assay: Follow the manufacturer's protocol to measure luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curves and determine the IC50 values using non-linear regression analysis.
Protocol 2: Combination (Checkerboard) Assay
Objective: To assess the effect of this compound and the combination drug across a range of concentrations to determine synergy.
Procedure:
-
Plate Setup: Design a dose-response matrix in a 96-well plate. This involves a serial dilution of this compound along the y-axis and a serial dilution of the combination drug along the x-axis.
-
Drug Addition: Add the corresponding concentrations of both drugs to each well. Include wells for each drug alone (monotherapy controls) and a vehicle control.
-
Incubation and Viability Assessment: Follow the same procedure as in Protocol 1 (steps 4 and 5).
Data Presentation and Analysis
The quantitative data from the checkerboard assay should be organized systematically for synergy analysis.
Table 1: Raw Cell Viability Data (%) from Checkerboard Assay
| This compound (µM) | Drug X (nM) - 0 | Drug X (nM) - 10 | Drug X (nM) - 20 | Drug X (nM) - 40 | Drug X (nM) - 80 |
| 0 | 100 | 95 | 85 | 70 | 55 |
| 0.1 | 90 | 80 | 65 | 50 | 35 |
| 0.2 | 80 | 68 | 52 | 38 | 25 |
| 0.4 | 65 | 50 | 35 | 22 | 15 |
| 0.8 | 50 | 38 | 25 | 15 | 10 |
Synergy Quantification: Combination Index (CI)
The most common method to quantify drug interaction is the Combination Index (CI) method based on the Loewe additivity model, as described by Chou and Talalay.
Logical Relationship for Synergy Determination
Caption: Interpretation of the Combination Index (CI) for synergy assessment.
Specialized software such as CompuSyn or the 'synergy' package in R can be used to calculate CI values from the dose-response data.
Table 2: Calculated Combination Index (CI) Values
| This compound (µM) | Drug X (nM) | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| 0.2 | 20 | 0.48 | 0.75 | Synergy |
| 0.2 | 40 | 0.62 | 0.68 | Synergy |
| 0.4 | 20 | 0.65 | 0.60 | Strong Synergy |
| 0.4 | 40 | 0.78 | 0.55 | Strong Synergy |
Protocol 3: Apoptosis Assay (TUNEL Assay)
Objective: To determine if the synergistic effect on cell viability is due to an increase in apoptosis.
Materials:
-
Cells treated with this compound, the combination drug, and the combination.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit.
-
Flow cytometer or fluorescence microscope.
Procedure:
-
Cell Treatment: Treat cells with IC50 concentrations of each drug alone and in combination for a predetermined time (e.g., 48 hours).
-
Cell Preparation: Harvest and fix the cells according to the TUNEL assay kit manufacturer's protocol.
-
TUNEL Staining: Perform the enzymatic labeling of DNA strand breaks and fluorescent staining.
-
Analysis:
-
Flow Cytometry: Quantify the percentage of apoptotic (TUNEL-positive) cells.
-
Fluorescence Microscopy: Visualize and capture images of apoptotic cells.
-
Table 3: Quantification of Apoptosis by TUNEL Assay
| Treatment | Percentage of Apoptotic Cells (Mean ± SD) |
| Vehicle Control | 2.5 ± 0.8 |
| This compound (IC50) | 15.2 ± 2.1 |
| Drug X (IC50) | 12.8 ± 1.9 |
| This compound + Drug X | 45.7 ± 3.5 |
Protocol 4: Western Blot Analysis of Signaling Pathways
Objective: To investigate the molecular mechanism of the synergistic interaction by examining key signaling proteins.
Materials:
-
Cell lysates from treated cells.
-
Protein quantification assay (e.g., BCA).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blot transfer system.
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-PARP, anti-cleaved PARP, anti-Bcl-2).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: Treat cells with the drugs for a shorter duration (e.g., 2-24 hours) to capture changes in signaling pathways. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate proteins by size using SDS-PAGE, transfer them to a membrane, and probe with specific primary and secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).
Table 4: Densitometric Analysis of Western Blot Results
| Treatment | p-Akt / Total Akt Ratio | Cleaved PARP / Total PARP Ratio |
| Vehicle Control | 1.00 | 0.05 |
| This compound | 0.45 | 0.25 |
| Drug X | 0.95 | 0.20 |
| This compound + Drug X | 0.15 | 0.85 |
Conclusion
The protocols and data presentation formats provided here offer a standardized framework for investigating the synergistic effects of this compound in vitro. By systematically determining IC50 values, performing checkerboard assays to calculate the Combination Index, and elucidating the underlying mechanisms through apoptosis and signaling pathway analysis, researchers can generate robust and reproducible data. This comprehensive approach is essential for identifying promising drug combinations and advancing the development of more effective cancer therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The insulin-like growth factor-1 receptor kinase inhibitor, this compound, suppresses survival and resistance to chemotherapy in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The insulin-like growth factor-I receptor kinase inhibitor, this compound, sensitizes small cell lung cancer cell lines to the effects of chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting NVP-ADW742 solubility issues in aqueous media.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with NVP-ADW742 in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: this compound is readily soluble in organic solvents such as DMSO and ethanol. However, it is considered insoluble in water.[1] It is crucial to prepare a concentrated stock solution in an appropriate organic solvent before further dilution into aqueous media.
Q2: I observed precipitation when diluting my this compound DMSO stock solution into my aqueous cell culture medium. Is this normal?
A2: Yes, this is a common issue. Direct dilution of a highly concentrated DMSO stock into an aqueous buffer or medium can cause the compound to precipitate out of solution. This is due to the poor solubility of this compound in water.[1] To avoid this, it is recommended to use a serial dilution approach and to ensure the final concentration of DMSO in the aqueous medium is kept to a minimum, typically below 0.5%, to avoid solvent-induced artifacts in biological assays.
Q3: What is the recommended method for preparing this compound for in vitro experiments?
A3: For in vitro studies, it is advised to first prepare a high-concentration stock solution in 100% DMSO.[1][2] For cell-based assays, this stock solution can then be serially diluted in the cell culture medium to the desired final concentration, ensuring the final DMSO concentration remains non-toxic to the cells. Some protocols may require ultrasonic treatment to aid dissolution in DMSO.[2]
Q4: How should I prepare this compound for in vivo animal studies?
A4: Due to its low aqueous solubility, specific formulations are required for in vivo administration. A common method involves a multi-step process where this compound is first dissolved in DMSO, then mixed with co-solvents like PEG300 and Tween-80, and finally brought to the final volume with saline.[2][3] Another suggested formulation for in vivo use involves 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] A suspended solution can also be prepared using 10% DMSO and 90% (20% SBE-β-CD in saline).[2]
Troubleshooting Guide
Issue: Precipitate formation in aqueous solution.
-
Root Cause: this compound has very low solubility in water.[1] The addition of a concentrated organic stock solution to an aqueous medium lowers the solvent's solvating capacity for the compound, leading to precipitation.
-
Solution Workflow:
Troubleshooting workflow for this compound precipitation.
Issue: Inconsistent results in biological assays.
-
Root Cause: Poor solubility can lead to an inaccurate final concentration of the active compound, resulting in variability in experimental outcomes. The actual concentration in solution may be lower than calculated if precipitation has occurred.
-
Solution:
-
Visual Inspection: Always visually inspect your final solution for any signs of precipitation before adding it to your assay.
-
Centrifugation: If you suspect microprecipitates, centrifuge the solution at high speed and use the supernatant. Note that this will reduce the effective concentration.
-
Solubility Testing: Perform a simple solubility test to determine the practical solubility limit in your specific aqueous medium (see Experimental Protocols).
-
Quantitative Solubility Data
The following table summarizes the maximum reported solubility of this compound in various solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 22.68 | 50 | |
| DMSO | 19.23 | 42.40 | Requires sonication.[2] |
| DMSO | 22 | 48.5 | Use fresh DMSO as absorbed moisture can reduce solubility.[1] |
| Ethanol | 4.54 | 10 | |
| Water | Insoluble | Insoluble | [1] |
Molecular Weight of this compound is 453.58 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, and optionally, a sonicator.
-
Procedure:
-
Weigh out the required amount of this compound powder. For 1 mL of a 50 mM stock solution, you will need 22.68 mg.
-
Add the appropriate volume of anhydrous DMSO.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
If dissolution is slow, briefly sonicate the tube in a water bath sonicator.
-
Store the stock solution at -20°C.
-
Protocol 2: Preparation of this compound for In Vivo Administration
This protocol is adapted from a formulation intended to create a suspended solution suitable for injection.[3]
-
Materials: 19.2 mg/mL this compound in DMSO stock solution, PEG300, Tween-80, saline (0.9% NaCl).
-
Procedure (for 1 mL final volume):
-
Take 100 µL of the 19.2 mg/mL this compound in DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL. The final concentration will be 1.92 mg/mL. This may result in a suspended solution. Use immediately for best results.[3]
-
Signaling Pathway
This compound is an ATP-competitive inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R). Inhibition of IGF-1R blocks downstream signaling through two primary pathways: the PI3K/Akt and the Ras/Raf/MAPK pathways, which are critical for cell proliferation, survival, and growth.[4][5][6]
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The insulin-like growth factor-I (IGF-I) receptor kinase inhibitor this compound, in combination with STI571, delineates a spectrum of dependence of small cell lung cancer on IGF-I and stem cell factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Interplay Between Non-coding RNAs and Insulin-Like Growth Factor Signaling in the Pathogenesis of Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Relationship between IGF Pathway and Acquired Resistance to Tyrosine Kinase Inhibitors in Cancer Therapy [imrpress.com]
Technical Support Center: Optimizing NVP-ADW742 for Chemosensitization
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing the concentration of NVP-ADW742 to achieve maximal chemosensitization in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, small-molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase.[1][2] It functions by blocking the autophosphorylation of IGF-1R, which in turn inhibits downstream signaling pathways crucial for cell growth and survival, most notably the PI3K/Akt pathway.[1][3][4] this compound has an IC50 (half-maximal inhibitory concentration) for IGF-1R of approximately 0.17 µM and is over 16-fold more selective for IGF-1R than for the insulin receptor (InsR).[5][6]
Q2: How does this compound enhance sensitivity to chemotherapy?
A2: Many cancer cells rely on the IGF-1R/PI3K/Akt signaling pathway to promote survival and resist apoptosis (programmed cell death) induced by chemotherapeutic agents.[3][4] By inhibiting IGF-1R, this compound blocks this pro-survival signaling, effectively lowering the threshold for apoptosis.[3][7] This synergistic interaction means that when combined, a lower concentration of a chemotherapy drug is needed to achieve the same level of cancer cell death.[7][8] The enhancement of chemosensitization has been shown to correlate tightly with the degree of Akt inhibition.[3][7]
Q3: What is a typical starting concentration range for this compound in in vitro experiments?
A3: Based on published studies, a sensible starting range for this compound in in vitro chemosensitization experiments is between 0.1 µM and 2.0 µM .[7][8][9] The IC50 for growth inhibition as a single agent varies between cell lines, often ranging from 0.1 µM to 7.0 µM, depending on the cell line's dependence on the IGF-1R pathway.[9] For chemosensitization, a sub-toxic concentration that effectively inhibits downstream signaling (like p-Akt) without causing significant cell death on its own is typically desired.
Q4: How do I determine the optimal concentration of this compound for my specific cell line and chemotherapeutic agent?
A4: The optimal concentration is cell-line and chemotherapy-specific. A multi-step approach is required to determine the ideal concentration for achieving a synergistic effect. This process involves establishing baseline dose-responses for each agent individually and then testing them in combination. The goal is to find a concentration of this compound that significantly enhances the potency of the co-administered chemotherapeutic drug.
Experimental Protocols & Data
Protocol 1: Determining Single-Agent IC50 Values
A crucial first step is to determine the IC50 for both this compound and your chosen chemotherapeutic agent in your target cell line.
Methodology:
-
Cell Plating: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound (e.g., 0.01 µM to 10 µM) and the chemotherapeutic agent separately. Treat the cells for a relevant duration (e.g., 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, CCK-8, or CellTiter-Glo.
-
Data Analysis: Normalize the results to untreated controls. Plot the dose-response curves and calculate the IC50 value for each drug using non-linear regression analysis in software like GraphPad Prism or R.
Protocol 2: Combination Studies and Synergy Analysis
Once single-agent IC50 values are known, you can design a combination experiment to assess for synergy.
Methodology:
-
Experimental Design: A common method is the fixed-ratio design. Combine this compound and the chemotherapeutic agent at a constant ratio (e.g., based on their IC50 values) and perform serial dilutions of the mixture.
-
Cell Treatment & Viability: Treat cells with the drug combinations for the same duration as the single-agent assay and measure viability.
-
Synergy Calculation: Use the Chou-Talalay method to calculate a Combination Index (CI).[3] The CI value indicates the nature of the interaction:
-
CI < 1: Synergy (the desired outcome)
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Quantitative Data from Published Studies
The following tables summarize data from studies using this compound to sensitize various cancer cell lines to chemotherapy.
Table 1: this compound in Combination with Etoposide/Carboplatin in Small Cell Lung Cancer (SCLC) [3][7]
| Cell Line | This compound Conc. for Synergy | Chemotherapeutic Agent | Observation |
| H526 | 0.1 µM - 0.5 µM | Etoposide | Synergistic growth inhibition and apoptosis induction. |
| H209 | 0.1 µM - 0.5 µM | Carboplatin | Synergistic chemosensitization. |
| WBA | ~1.5 µM | Etoposide | Synergistic PARP cleavage, indicating apoptosis. |
Table 2: this compound in Combination with Temozolomide in Medulloblastoma [8][10]
| Cell Line | This compound Conc. | Chemotherapeutic Agent | IC50 of Chemo Alone | IC50 of Chemo with this compound |
| Daoy | 2.0 µmol/l | Temozolomide | 452.12 µmol/l | 256.81 µmol/l |
Visualizing Workflows and Pathways
IGF-1R Signaling Pathway and this compound Inhibition
This diagram illustrates the IGF-1R signaling cascade and the point of inhibition by this compound.
Experimental Workflow for Optimizing Concentration
This workflow outlines the logical steps from initial testing to confirming the mechanism of action.
Troubleshooting Guide
Problem 1: No significant chemosensitization is observed (CI is ≥ 1).
| Potential Cause | Recommended Solution |
| This compound concentration is too low. | The concentration may not be sufficient to inhibit the IGF-1R pathway. Confirm target engagement by performing a Western blot for phosphorylated Akt (p-Akt). If p-Akt levels are not reduced, increase the this compound concentration. |
| Cell line is not dependent on IGF-1R signaling. | Some cell lines may have alternative survival pathways.[9] If p-Akt levels are low to begin with or are not affected by this compound, this drug may not be effective in this model. Consider screening for IGF-1R expression. |
| Incorrect timing of drug administration. | The timing of drug addition can be critical. Try pre-incubating the cells with this compound for a period (e.g., 6-24 hours) before adding the chemotherapeutic agent to ensure the survival pathway is inhibited first. |
| Assay duration is too short or too long. | An inappropriate assay window may miss the synergistic effect. Test different time points (e.g., 48, 72, 96 hours) to find the optimal window for observing the combined effect. |
Problem 2: High toxicity is observed with this compound alone.
| Potential Cause | Recommended Solution |
| Concentration is above the optimal range. | The goal is to inhibit a signaling pathway, not to cause widespread cell death as a single agent. Lower the concentration of this compound to a sub-toxic level (e.g., below its IC20) that still shows effective inhibition of p-Akt. |
| Cell line is highly sensitive to IGF-1R inhibition. | For cell lines that are highly dependent on IGF-1R for survival, even low concentrations can be toxic.[9] Perform a more detailed dose-response curve at the lower end of the concentration spectrum (e.g., 1 nM to 500 nM) to find a non-toxic, effective dose. |
Problem 3: Inconsistent or non-reproducible results between experiments.
| Potential Cause | Recommended Solution |
| Variability in cell health or passage number. | Use cells within a consistent, low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of plating. |
| Inaccurate drug dilutions. | Prepare fresh drug dilutions for each experiment from a validated, high-concentration stock solution. Verify pipette calibration. |
| Edge effects in 96-well plates. | The outer wells of a 96-well plate are prone to evaporation, which can concentrate the drugs. Avoid using the outermost wells for experimental data or ensure proper humidification in the incubator. |
Troubleshooting Decision Tree
This diagram provides a logical flow for addressing common experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. The insulin-like growth factor-I receptor kinase inhibitor, this compound, sensitizes small cell lung cancer cell lines to the effects of chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The insulin-like growth factor-1 receptor kinase inhibitor, this compound, suppresses survival and resistance to chemotherapy in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The insulin-like growth factor-I receptor kinase inhibitor this compound sensitizes medulloblastoma to the effects of chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The insulin-like growth factor-I (IGF-I) receptor kinase inhibitor this compound, in combination with STI571, delineates a spectrum of dependence of small cell lung cancer on IGF-I and stem cell factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: NVP-ADW742 and Insulin Receptor Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the off-target effects of NVP-ADW742 on the insulin receptor (IR).
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: Unexpected or Weak Inhibition of Downstream Signaling (e.g., Akt Phosphorylation) Despite Effective IGF-1R Inhibition.
-
Possible Cause: Compensatory signaling through the Insulin Receptor (IR). This compound is more selective for IGF-1R, and at certain concentrations, IR can still be activated by insulin or IGFs, leading to downstream pathway activation.[1][2][3][4]
-
Troubleshooting Steps:
-
Confirm IGF-1R Inhibition: First, ensure that IGF-1R autophosphorylation is indeed inhibited at your working concentration of this compound.
-
Assess IR Activation: Check the phosphorylation status of the insulin receptor. An increase in IR phosphorylation upon treatment with this compound in the presence of insulin or IGFs would suggest compensatory activation.
-
Optimize this compound Concentration: Titrate this compound to a concentration that effectively inhibits IGF-1R without significantly impacting IR. Refer to the IC50 values in Table 1 for guidance.
-
Consider a Dual IGF-1R/IR Inhibitor: If IR-mediated signaling is a persistent issue, consider using a dual inhibitor with more equipotent activity against both receptors.
-
Serum Starvation: Ensure proper serum starvation of cells before stimulation with growth factors to minimize baseline activation of IR and other receptor tyrosine kinases.
-
Issue 2: Discrepancy Between Cellular Proliferation Inhibition and Target Kinase Inhibition.
-
Possible Cause:
-
IR-Mediated Mitogenic Signaling: The insulin receptor itself can drive cell proliferation, and if not adequately inhibited, can sustain cell growth even when IGF-1R is blocked.[1]
-
Activation of Other Survival Pathways: Cells may adapt to IGF-1R inhibition by upregulating other pro-survival signaling pathways.
-
-
Troubleshooting Steps:
-
Evaluate IR's Role in Proliferation: Use a specific IR inhibitor or siRNA against IR to determine the extent to which IR contributes to proliferation in your cell model.
-
Profile Other Receptor Tyrosine Kinases: Investigate the activation status of other relevant RTKs that could be compensating for the loss of IGF-1R signaling.
-
Combine this compound with Other Inhibitors: Consider co-treatment with inhibitors of other identified survival pathways. For example, in some contexts, combining this compound with a c-Kit inhibitor like imatinib has shown synergistic effects.[5][6]
-
Frequently Asked Questions (FAQs)
Q1: What is the selectivity profile of this compound for IGF-1R versus the Insulin Receptor?
A1: this compound is a selective inhibitor of the IGF-1R tyrosine kinase. However, it does exhibit off-target activity against the highly homologous insulin receptor (IR). Its potency against IGF-1R is significantly higher than against IR.[7][8][9]
Q2: At what concentration does this compound inhibit the insulin receptor?
A2: The IC50 of this compound for the insulin receptor is approximately 2.8 µM, which is about 16-fold higher than its IC50 for IGF-1R (approximately 0.17 µM).[7][8] This means that at concentrations typically used to inhibit IGF-1R, there might be partial inhibition of the insulin receptor.
Q3: How can I experimentally distinguish between IGF-1R and IR signaling?
A3:
-
Receptor-Specific Antibodies: Use antibodies that specifically recognize the phosphorylated forms of IGF-1R and IR in immunoprecipitation and western blotting experiments.
-
Ligand Stimulation: Use IGF-1 to preferentially stimulate IGF-1R and insulin to primarily activate IR. However, be aware of potential cross-reactivity at high ligand concentrations.
-
Genetic Knockdown/Knockout: Employ siRNA, shRNA, or CRISPR/Cas9 to specifically deplete either IGF-1R or IR and observe the effect on downstream signaling in response to this compound.
Q4: What are the key differences in the downstream signaling pathways of IGF-1R and IR?
A4: While both receptors share common downstream pathways like the PI3K/Akt and MAPK/ERK pathways, there are preferential differences.[10][11][12][13] The insulin receptor is more strongly linked to metabolic signaling, preferentially activating mTORC1 and Akt pathways.[11][12] In contrast, IGF-1R is more predominantly involved in mitogenesis, cell cycle progression, and the regulation of Rho GTPases.[11][12]
Data Presentation
Table 1: Inhibitory Potency of this compound
| Target | IC50 | Reference |
| IGF-1R | 0.17 µM | [7][8] |
| Insulin Receptor (IR) | 2.8 µM | [7][8] |
| c-Kit | >5 µM | [7] |
| HER2 | >10 µM | [7] |
| PDGFR | >10 µM | [7] |
| VEGFR-2 | >10 µM | [7] |
| Bcr-Abl p210 | >10 µM | [7] |
Experimental Protocols
Protocol 1: Cellular Kinase Assay to Determine IC50 for IGF-1R/IR Autophosphorylation
This protocol is adapted from established methods to assess receptor autophosphorylation.[8]
Materials:
-
Cell line expressing IGF-1R and/or IR (e.g., NWT-21 cells)
-
96-well tissue culture plates
-
Complete growth medium and serum-free medium
-
This compound
-
IGF-1 or Insulin
-
Ice-cold PBS
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
ELISA plates pre-coated with capture antibodies for IGF-1R or IR
-
Detection antibody (e.g., anti-phosphotyrosine)
-
Substrate for detection
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and grow to 70-80% confluency.
-
Serum Starvation: Starve cells for 24 hours in a serum-free or low-serum (0.5% FCS) medium.
-
Inhibitor Treatment: Incubate cells with increasing concentrations of this compound for 90 minutes at 37°C.
-
Ligand Stimulation: Stimulate the cells with IGF-1 (e.g., 10 ng/mL) or insulin for 10 minutes at 37°C.
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse them with RIPA buffer.
-
ELISA: Transfer lysates to the pre-coated ELISA plates and follow the manufacturer's instructions for the ELISA procedure.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Protocol 2: Western Blotting for Downstream Signaling Proteins (p-Akt, p-ERK)
Materials:
-
Cell line of interest
-
6-well plates
-
Serum-free medium
-
This compound
-
IGF-1 or Insulin
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates, serum starve, and treat with this compound and/or ligands as described in Protocol 1.
-
Protein Extraction: Lyse cells, collect lysates, and determine protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Visualizations
Caption: this compound selectively inhibits IGF-1R with off-target effects on IR.
Caption: Workflow to investigate this compound's off-target effects on the insulin receptor.
Caption: Decision tree for troubleshooting weak signaling inhibition with this compound.
References
- 1. Insulin receptor compensates for IGF1R inhibition and directly induces mitogenic activity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The insulin-like growth factor-I (IGF-I) receptor kinase inhibitor this compound, in combination with STI571, delineates a spectrum of dependence of small cell lung cancer on IGF-I and stem cell factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The insulin-like growth factor-I receptor kinase inhibitor, this compound, sensitizes small cell lung cancer cell lines to the effects of chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Distinct signaling by insulin and IGF-1 receptors and their extra- and intracellular domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Distinct signaling by insulin and IGF-1 receptors and their extra- and intracellular domains [ouci.dntb.gov.ua]
Technical Support Center: Overcoming Cancer Cell Line Resistance to NVP-ADW742
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the IGF-1R inhibitor, NVP-ADW742, in cancer cell lines.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cancer cell line shows high basal IGF-1R expression but is still resistant to this compound. What is the likely cause?
A1: Resistance to this compound, despite high IGF-1R expression, is often due to the activation of alternative survival signaling pathways. A primary mechanism of resistance is the activation of other receptor tyrosine kinases (RTKs) that can also signal through the PI3K/Akt pathway, a critical downstream effector of IGF-1R.[1][2][3] For instance, in small cell lung cancer (SCLC) cell lines, an active stem cell factor (SCF)/c-Kit autocrine loop can provide a bypass signal to activate Akt, thereby rendering the cells less dependent on IGF-1R signaling for survival.[1][2]
Troubleshooting Steps:
-
Profile RTK activity: Perform a phospho-RTK array or western blot analysis for the activated forms of other common RTKs, such as c-Kit, EGFR, or HER2.
-
Assess downstream signaling: Check the phosphorylation status of Akt (Ser473 and Thr308) and other downstream effectors like p38 and GSK-3β in the presence and absence of this compound.[4][5] Persistent Akt phosphorylation after this compound treatment is a strong indicator of a bypass mechanism.
Q2: How can I overcome this compound resistance in my cell line?
A2: The most effective strategy to overcome resistance is through combination therapy. By simultaneously inhibiting the primary target (IGF-1R) and the resistance pathway, you can achieve a synergistic cytotoxic effect.
-
For c-Kit-mediated resistance: Combine this compound with a c-Kit inhibitor, such as imatinib (STI571). This dual blockade has been shown to be effective in SCLC cell lines with active SCF/c-Kit autocrine loops.[1][2][3]
-
With conventional chemotherapy: this compound can sensitize cancer cells to standard chemotherapeutic agents. Synergistic effects have been observed when combining this compound with:
Q3: What are the expected IC50 values for this compound in sensitive cell lines?
A3: The IC50 values for this compound can vary between cell lines. In sensitive SCLC cell lines that lack an active SCF/Kit autocrine loop, IC50 values for growth inhibition are typically in the range of 0.1 to 0.5 µM.[1] In medulloblastoma cell lines, the IC50 for proliferation inhibition has been reported to be around 11.12 µM.[4][5] For multiple myeloma cell lines, the IC50 values are generally between 0.1-0.5 µM.[9]
Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Reference |
| H526 | Small Cell Lung Cancer | 0.1 - 0.4 | [1] |
| SCLC lines (sensitive population) | Small Cell Lung Cancer | 0.1 - 0.5 | [1] |
| Daoy | Medulloblastoma | 11.12 | [4][5] |
| Multiple Myeloma cell lines | Multiple Myeloma | 0.1 - 0.5 | [9] |
Table 2: Synergistic Effects of this compound in Combination Therapies
| Cancer Type | Combination | Effect | Reference |
| Small Cell Lung Cancer | This compound + Etoposide/Carboplatin | Synergistic enhancement of sensitivity | [2][3] |
| Small Cell Lung Cancer | This compound + Imatinib | Superior sensitization to etoposide in resistant cells | [2][3] |
| Acute Myeloid Leukemia | This compound + Ara-C | Synergistic cell killing in drug-resistant specimens | [6][7] |
| Medulloblastoma | This compound + Temozolomide | Decreased IC50 of temozolomide from 452.12 to 256.81 µmol/l | [4][5] |
| Ewing's Sarcoma | This compound + Doxorubicin/Vincristine/Imatinib | Significant reduction in tumor cell growth | [8] |
Signaling Pathways and Experimental Workflows
Caption: IGF-1R signaling pathway and the inhibitory action of this compound.
Caption: Resistance to this compound via c-Kit mediated bypass signaling to Akt.
Caption: Workflow for identifying and overcoming this compound resistance.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for Synergy Analysis
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in complete growth medium and incubate for 24 hours.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the combination drug (e.g., imatinib or etoposide).
-
Treat cells with this compound alone, the combination drug alone, and the combination of both at various concentrations. Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the cells for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Use the Chou-Talalay method to determine if the drug combination is synergistic, additive, or antagonistic.
Protocol 2: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with this compound and/or other inhibitors for the desired time (e.g., 2, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of IGF-1R, Akt, p38, GSK-3β, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 3: Apoptosis Assessment by TUNEL Assay
-
Cell Treatment: Grow and treat cells on glass coverslips with this compound, a chemotherapeutic agent, or the combination for 48-72 hours.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
-
-
TUNEL Staining:
-
Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) reaction according to the manufacturer's instructions to label DNA strand breaks.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence from the TUNEL stain.
-
Quantification: Count the percentage of TUNEL-positive cells to quantify apoptosis.
References
- 1. The insulin-like growth factor-I (IGF-I) receptor kinase inhibitor this compound, in combination with STI571, delineates a spectrum of dependence of small cell lung cancer on IGF-I and stem cell factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The insulin-like growth factor-I receptor kinase inhibitor, this compound, sensitizes small cell lung cancer cell lines to the effects of chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. The insulin-like growth factor-1 receptor kinase inhibitor, this compound, suppresses survival and resistance to chemotherapy in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
Navigating NVP-ADW742 Experiments: A Technical Support Guide for Overcoming Inconsistent Results
For Immediate Release
Researchers and drug development professionals utilizing the IGF-1R inhibitor, NVP-ADW742, now have a dedicated technical support resource to address common experimental inconsistencies. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help ensure the reliability and reproducibility of results.
This compound is a potent inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), a key player in cancer cell proliferation and survival.[1][2][3][4] However, as with many small molecule inhibitors, researchers can encounter variability in their experimental outcomes. This technical support center is designed to provide a centralized resource for identifying potential sources of these inconsistencies and offering clear, actionable solutions.
Troubleshooting Guide: Identifying and Resolving Inconsistent Results
Inconsistent results in this compound experiments can arise from a variety of factors, from the inherent biological complexity of the systems being studied to subtle variations in experimental technique. This guide is structured to help you systematically troubleshoot your experiments.
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in cell viability (e.g., MTT, CCK-8) assay results between replicates or experiments. | Cell Line Heterogeneity and Passage Number: Different cell lines exhibit varying sensitivity to this compound.[5] Cell characteristics can also change with high passage numbers. | - Confirm the identity of your cell line via STR profiling.- Use cells within a consistent and low passage number range for all experiments.- Perform a dose-response curve for each new batch of cells to establish the IC50. |
| Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates is a common source of variability.[4][6] | - Ensure thorough and gentle mixing of the cell suspension before and during plating.- Calibrate and use appropriate pipetting techniques to dispense equal volumes of cell suspension into each well. | |
| Compound Solubility and Stability: this compound has specific solubility characteristics. Improper dissolution or storage can lead to inaccurate concentrations.[1][3][4] | - Prepare fresh stock solutions of this compound in a recommended solvent like DMSO.[1][3][4]- Aliquot and store stock solutions at -20°C or -80°C to minimize freeze-thaw cycles.[1] - Ensure complete dissolution of the compound before adding it to your cell culture media. | |
| Weaker than expected inhibition of IGF-1R signaling (e.g., p-Akt levels). | Suboptimal Inhibitor Concentration: The effective concentration of this compound can vary significantly between cell lines. | - Determine the IC50 for your specific cell line through a dose-response experiment.- Titrate the concentration of this compound to find the optimal dose for inhibiting downstream signaling. |
| Presence of Alternative Signaling Pathways: Some cell lines may have compensatory signaling pathways that bypass the need for IGF-1R signaling.[5] For example, the c-Kit receptor tyrosine kinase can also activate the PI3K/Akt pathway.[5] | - Characterize the baseline signaling pathways active in your cell line.- Consider co-treatment with other inhibitors if alternative pathways are active. For instance, combining this compound with a c-Kit inhibitor like imatinib has shown enhanced effects in certain small cell lung cancer cell lines.[5] | |
| Serum Interference: Components in fetal bovine serum (FBS) can activate IGF-1R and other growth factor receptors, potentially masking the inhibitory effect of this compound. | - For mechanistic studies, consider serum-starving your cells for a period before and during treatment with this compound.- If serum is required, use a consistent and low percentage of FBS across all experiments. | |
| Off-target effects observed. | Inhibitor Specificity: While this compound is a selective IGF-1R inhibitor, it can also inhibit the insulin receptor (InsR) and c-Kit at higher concentrations.[1][3] | - Use the lowest effective concentration of this compound to minimize off-target effects.- Compare the effects of this compound with other, structurally different IGF-1R inhibitors to confirm that the observed phenotype is due to on-target inhibition. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an ATP-competitive inhibitor of the IGF-1R tyrosine kinase. By binding to the ATP-binding pocket of the receptor, it prevents autophosphorylation and the subsequent activation of downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation and survival.[7][8][9]
Q2: What are the known off-targets of this compound?
A2: this compound has been shown to have some activity against the insulin receptor (InsR) and the c-Kit receptor tyrosine kinase, although with lower potency compared to its inhibition of IGF-1R.[1][3]
Q3: How should I prepare and store this compound?
A3: this compound is soluble in DMSO.[1][3][4] It is recommended to prepare a concentrated stock solution in DMSO, which can then be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.
Q4: Why do I see different IC50 values for this compound in different cell lines?
A4: The IC50 value of this compound can vary significantly across different cell lines due to several factors, including:
-
Expression levels of IGF-1R: Cells with higher levels of IGF-1R may require higher concentrations of the inhibitor for effective inhibition.
-
Dependence on the IGF-1R pathway: Some cell lines are more reliant on IGF-1R signaling for their growth and survival than others.
-
Presence of compensatory signaling pathways: As mentioned in the troubleshooting guide, the activation of alternative growth factor receptor pathways can reduce the sensitivity to this compound.[5]
Q5: Can this compound be used in combination with other drugs?
A5: Yes, studies have shown that this compound can act synergistically with other chemotherapeutic agents. For example, it has been shown to sensitize small cell lung cancer cell lines to etoposide and carboplatin.[10] It has also been used in combination with the c-Kit inhibitor imatinib in cell lines with active SCF/Kit autocrine loops.[5]
Experimental Protocols
Determining the IC50 of this compound using an MTT Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound in an adherent cell line.
Materials:
-
Adherent cancer cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete growth medium. The concentration range should bracket the expected IC50. A typical starting range might be from 10 µM down to 0.01 µM. Include a vehicle control (DMSO only) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the appropriate wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for at least 2 hours in the dark, with occasional gentle shaking, to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Western Blot Analysis of Phospho-Akt (Ser473) Inhibition
This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of Akt, a key downstream effector of IGF-1R signaling.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
DMSO
-
IGF-1 (or serum for stimulation)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
If desired, serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with IGF-1 (e.g., 100 ng/mL) or serum for a short period (e.g., 15-30 minutes) to induce Akt phosphorylation.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt as a loading control.
-
Quantify the band intensities to determine the ratio of phospho-Akt to total Akt for each treatment condition.
-
Visualizing Key Pathways and Workflows
To further aid in understanding the experimental context, the following diagrams illustrate the IGF-1R signaling pathway, a general experimental workflow, and a logical troubleshooting flow.
Caption: Simplified IGF-1R signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for cell-based assays with this compound.
Caption: A logical flow diagram for troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Assessing the stability of NVP-ADW742 in solution over time.
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the stability of NVP-ADW742 in solution over time. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer. | The solubility of this compound is low in aqueous solutions. | After diluting a DMSO stock solution into an aqueous buffer, vortex the solution thoroughly. If precipitation is observed, consider increasing the percentage of DMSO in the final solution (if experimentally permissible) or using a different solvent system. For in vivo studies, specific formulation guidelines should be followed. |
| Inconsistent results in cell-based assays. | Degradation of this compound in the culture medium at 37°C. | Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Minimize the time the compound spends in the incubator before being added to cells. Consider performing a time-course experiment to assess the stability of this compound under your specific cell culture conditions. |
| Loss of compound activity over time in stored stock solutions. | Improper storage or frequent freeze-thaw cycles. | Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[1] Store stock solutions at -20°C for up to 1 year or at -80°C for up to 2 years for long-term stability.[2] |
| Variability between different batches of the compound. | Differences in purity or solid-state form. | Always purchase from a reputable supplier and refer to the Certificate of Analysis for batch-specific data. |
| Unexpected peaks in analytical chromatography (e.g., HPLC). | Presence of degradation products or impurities. | Use a validated, stability-indicating HPLC method to separate the parent compound from any potential degradants. If degradation is suspected, perform forced degradation studies to identify potential degradation products. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C for long-term storage, where it can be stable for up to 3 years.[2][3]
Q2: What solvents are recommended for preparing this compound stock solutions?
A2: this compound is soluble in DMSO (up to 50 mM) and ethanol (up to 10 mM).[4] For most in vitro experiments, DMSO is the recommended solvent for preparing highly concentrated stock solutions.
Q3: How should I store this compound stock solutions?
A3: Stock solutions of this compound in an appropriate solvent can be stored at -20°C for up to one year or at -80°C for up to two years.[2] It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1]
Q4: Is this compound stable in aqueous solutions?
A4: this compound has limited solubility in aqueous solutions. When diluting a stock solution into an aqueous buffer for an experiment, it is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) is compatible with the experimental system and that the compound does not precipitate. The stability in aqueous buffers at room temperature for extended periods has not been extensively reported and should be determined empirically for your specific experimental conditions.
Q5: How can I assess the stability of this compound in my specific experimental setup?
A5: You can perform a stability study by incubating this compound in your experimental buffer or medium at the relevant temperature for different durations. At each time point, the concentration of the remaining this compound can be quantified using a validated analytical method such as HPLC.
Experimental Protocol: Assessing the Solution Stability of this compound using HPLC
This protocol provides a general framework for assessing the stability of this compound in a solution over time.
1. Objective: To determine the degradation rate of this compound in a selected solvent or buffer at different temperature conditions over a specified period.
2. Materials:
-
This compound (solid)
-
DMSO (anhydrous, HPLC grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (HPLC grade)
-
Incubators or water baths set at 4°C, 25°C (room temperature), and 37°C.
-
Autosampler vials
3. Methods:
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Preparation of Stability Study Samples:
-
Dilute the 10 mM stock solution to a final concentration of 100 µM in the desired test solution (e.g., PBS containing 1% DMSO).
-
Aliquot the 100 µM solution into multiple autosampler vials for each temperature condition (4°C, 25°C, and 37°C).
-
-
Incubation:
-
Place the vials at the respective temperatures.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove one vial from each temperature condition for immediate analysis. The t=0 sample should be analyzed immediately after preparation.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient could be 10-90% B over 15 minutes, followed by a 5-minute re-equilibration at 10% B. (This should be optimized for good separation of this compound from any degradation products).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 288 nm
-
Injection Volume: 10 µL
-
Quantify the peak area of this compound at each time point. The percentage of this compound remaining is calculated relative to the peak area at t=0.
-
4. Data Presentation:
The following table presents hypothetical data for the stability of this compound in PBS with 1% DMSO.
| Time (hours) | % Remaining at 4°C | % Remaining at 25°C | % Remaining at 37°C |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 99.8 | 98.5 | 95.2 |
| 4 | 99.5 | 97.1 | 90.8 |
| 8 | 99.2 | 94.3 | 82.1 |
| 24 | 98.1 | 85.6 | 65.4 |
| 48 | 96.5 | 74.2 | 45.8 |
| 72 | 95.0 | 63.1 | 30.2 |
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing this compound stability.
IGF-1R Signaling Pathway
This compound is a potent inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R), a key component in cell proliferation and survival pathways.
Caption: Simplified IGF-1R signaling pathway and the inhibitory action of this compound.
References
Refinements for combination therapy protocols involving NVP-ADW742.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing NVP-ADW742 in combination therapy protocols. The information is tailored for researchers, scientists, and drug development professionals to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase. By competitively binding to the ATP-binding site of the IGF-1R kinase, it blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways, primarily the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation, survival, and differentiation.[1][2]
Q2: What is the rationale for using this compound in combination with conventional chemotherapy?
The IGF-1R signaling pathway is a key driver of cell growth and survival in many cancers and can contribute to resistance to chemotherapy.[3] this compound has been shown to synergistically enhance the sensitivity of cancer cells to chemotherapeutic agents such as etoposide, carboplatin, and temozolomide.[2][4] By inhibiting the pro-survival signals mediated by IGF-1R, this compound can lower the threshold for apoptosis induction by chemotherapy.[2]
Q3: Can this compound be combined with other targeted therapies?
Yes, combination with other targeted therapies can be a valuable strategy, particularly in cancers with co-activated signaling pathways. For instance, in small cell lung cancer (SCLC) cell lines with an active c-Kit autocrine loop, the combination of this compound with the c-Kit inhibitor imatinib has demonstrated synergistic effects in growth inhibition and apoptosis induction.[2][5][6] This is because in such cases, c-Kit signaling can compensate for the inhibition of IGF-1R, and dual blockade is necessary for optimal therapeutic effect.
Q4: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO and ethanol. For in vitro experiments, a stock solution of 10-50 mM in DMSO is recommended.[7] For in vivo studies, the formulation will depend on the route of administration, with options including a mix of DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil.[8] It is crucial to prepare fresh dilutions for each experiment from a frozen stock to ensure compound stability. Stock solutions should be stored at -20°C or -80°C for long-term stability.[9]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound in a question-and-answer format.
Q1: I am observing inconsistent IC50 values for this compound in my cell viability assays. What could be the cause?
Inconsistent IC50 values can arise from several factors:
-
Cell Density: The anti-proliferative effect of this compound can be cell density-dependent. Ensure you are seeding a consistent number of cells for each experiment. It is recommended to perform a cell titration experiment to determine the optimal seeding density for your cell line.
-
Compound Stability: this compound in solution may degrade with repeated freeze-thaw cycles. Aliquot your stock solution into single-use vials to maintain its potency.
-
Assay Variability: The MTT assay, while common, can be influenced by the metabolic state of the cells, which might be altered by the combination treatment. Consider using alternative viability assays like CellTiter-Glo® (which measures ATP levels) or direct cell counting to confirm your results.[10]
-
Donor Variation (for primary cells): If using primary cells, inherent biological variability between donors can lead to different IC50 values.[11]
Q2: My combination of this compound and a chemotherapeutic agent is not showing the expected synergistic effect. What should I investigate?
-
Suboptimal Dosing Ratio: Synergy is often dependent on the concentration ratio of the two drugs. A fixed-ratio experimental design, as recommended by the Chou-Talalay method, is crucial for accurately assessing synergy.[12][13] You may need to test a matrix of concentrations for both drugs to identify the optimal synergistic ratio.
-
Resistance Mechanisms: The cancer cells may have intrinsic or acquired resistance mechanisms. For example, activation of parallel survival pathways, such as the c-Kit pathway, can bypass the effect of IGF-1R inhibition.[2] In such cases, a triple combination therapy (e.g., this compound, imatinib, and chemotherapy) might be necessary.
-
Timing of Drug Addition: The sequence and timing of drug administration can significantly impact the outcome. Consider sequential versus simultaneous treatment schedules.
-
Data Analysis Method: Ensure you are using a robust method for synergy analysis, such as the Combination Index (CI) calculated by the Chou-Talalay method. A CI value less than 1 indicates synergy.[12][14]
Q3: I am having trouble detecting changes in protein phosphorylation (e.g., p-Akt) by Western blot after this compound treatment. What are some troubleshooting tips?
-
Sample Preparation: Phosphorylation events can be transient. It is critical to lyse cells quickly on ice and to include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your proteins of interest.[15]
-
Antibody Quality: Use phospho-specific antibodies that have been validated for Western blotting.
-
Blocking Buffer: Avoid using milk as a blocking agent when detecting phosphorylated proteins, as it contains casein, a phosphoprotein that can lead to high background. Bovine Serum Albumin (BSA) is a more suitable blocking agent.[15][16]
-
Loading Control: Always probe for the total protein as a loading control to ensure that any observed decrease in the phosphorylated form is not due to a decrease in the total amount of the protein.
-
Stimulation Conditions: To observe a clear inhibition of phosphorylation, you may need to stimulate the cells with IGF-1 to induce a robust phosphorylation signal before adding this compound.
Q4: My TUNEL assay for apoptosis is showing high background or no signal. What can I do?
-
High Background:
-
Excessive Enzyme Concentration: Titrate the concentration of the TdT enzyme to find the optimal level that provides a good signal-to-noise ratio.[17]
-
Over-fixation or Over-permeabilization: Optimize the fixation and permeabilization steps. Excessive treatment can cause DNA damage and lead to false-positive signals.[18]
-
Insufficient Washing: Ensure thorough washing steps to remove unbound reagents.[19]
-
-
No Signal:
-
Insufficient Permeabilization: Ensure that the cells are adequately permeabilized to allow the TdT enzyme to access the nucleus.[18]
-
Inactive Enzyme: Check the expiration date and proper storage of your TdT enzyme.
-
Positive Control: Always include a positive control (e.g., cells treated with DNase I) to ensure that the assay is working correctly.[18]
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Combination Therapies
| Cell Line | Combination Agent | This compound IC50 (alone) | Combination Effect | Reference |
| Daoy (Medulloblastoma) | Temozolomide | 11.12 µmol/l | Decreased Temozolomide IC50 from 452.12 to 256.81 µmol/l with 2 µmol/l this compound | [4] |
| H526 (SCLC) | Etoposide | 0.1 - 0.4 µM | Synergistic enhancement of sensitivity | [2] |
| WBA (SCLC) | Etoposide + Imatinib | 4 - 7 µM | Superior sensitization to etoposide compared to this compound alone | [2] |
| HL-60 (AML) | Ara-C | Not specified | Synergistic induction of cell kill in drug-resistant samples | [12] |
Table 2: In Vivo Efficacy of this compound in Combination Therapies
| Tumor Model | Combination Agent | This compound Dose | Outcome | Reference |
| Medulloblastoma (Daoy Xenograft) | Temozolomide | Not specified | Enhanced chemosensitivity to temozolomide | [4] |
| Small Cell Lung Cancer | Etoposide and Carboplatin | Not specified | Synergistically enhances sensitivity | [2] |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is adapted for assessing the cytotoxic effects of this compound in combination with other agents.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound alone, the combination agent alone, and the combination of both at a fixed ratio. Include untreated and solvent-treated wells as controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values. For combination studies, use the Chou-Talalay method to calculate the Combination Index (CI) to assess synergy.[12]
2. Western Blotting for PI3K/Akt Pathway Analysis
This protocol is designed to detect changes in protein phosphorylation in response to this compound treatment.
-
Cell Treatment and Lysis: Plate cells and treat with this compound and/or other compounds for the desired time. For pathway analysis, a short treatment time (e.g., 30 minutes to 2 hours) is often sufficient. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[16]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-Akt, p-mTOR) and total proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
3. TUNEL Assay for Apoptosis Detection
This protocol provides a general framework for detecting apoptosis-induced DNA fragmentation.
-
Cell Preparation: Culture cells on coverslips or in chamber slides and treat with this compound and the combination agent. Include positive (DNase I treated) and negative controls.[18]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in sodium citrate.[18]
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs according to the manufacturer's instructions.
-
Staining and Mounting: Wash the cells and counterstain the nuclei with DAPI or Hoechst. Mount the coverslips onto microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence. Quantify the percentage of TUNEL-positive cells.
4. In Vivo Subcutaneous Xenograft Model
This protocol outlines the general steps for evaluating the in vivo efficacy of this compound combination therapy.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) in Matrigel into the flank of immunocompromised mice.[20]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups: vehicle control, this compound alone, combination agent alone, and the combination of this compound and the other agent. Administer the drugs according to the predetermined schedule and route.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, excise the tumors and weigh them.
-
Pharmacodynamic Analysis: Tumors can be processed for downstream analysis such as Western blotting or immunohistochemistry to assess target engagement and pathway modulation.
Visualizations
Caption: IGF-1R Signaling Pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound combination therapies.
References
- 1. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 2. The insulin-like growth factor-I receptor kinase inhibitor, this compound, sensitizes small cell lung cancer cell lines to the effects of chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insulin-Like Growth Factor (IGF) Pathway Targeting in Cancer: Role of the IGF Axis and Opportunities for Future Combination Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Co-targeting IGF-1R and c-kit: synergistic inhibition of proliferation and induction of apoptosis in H 209 small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-targeting IGF-1R and c-kit: synergistic inhibition of proliferation and induction of apoptosis in H 209 small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ensuring IC50 Assay Reproducibility in Screening | KCAS Bio [kcasbio.com]
- 12. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]
- 14. Current Methods for Quantifying Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. genscript.com [genscript.com]
- 18. yeasenbio.com [yeasenbio.com]
- 19. assaygenie.com [assaygenie.com]
- 20. Subcutaneous xenograft tumour model and xenograft mouse metastatic model [bio-protocol.org]
Technical Support Center: Minimizing Variability in Apoptosis Assays with NVP-ADW742
Welcome to the technical support center for utilizing NVP-ADW742 in apoptosis assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for obtaining reproducible and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce apoptosis?
A1: this compound is a potent and selective small molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) kinase.[1][2] Deregulation of IGF-1R signaling is associated with malignant transformation and tumor cell survival.[1] this compound induces apoptosis by blocking the IGF-1R signaling pathway, which leads to the dephosphorylation of Akt, a key survival signaling protein.[1] This inhibition of the PI3K/Akt pathway can subsequently lead to a decrease in the expression of the anti-apoptotic protein Bcl-2, thereby promoting programmed cell death.[1][2][3]
Q2: In which cell lines has this compound been shown to be effective in inducing apoptosis?
A2: this compound has been demonstrated to induce apoptosis and enhance the effects of chemotherapeutic agents in various cancer cell lines, including small cell lung cancer (SCLC), acute myeloid leukemia (AML), and medulloblastoma.[1][2]
Q3: What are the common apoptosis assays used to measure the effects of this compound?
A3: Common assays include Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to detect early and late apoptotic cells, and caspase activity assays (e.g., Caspase-3/7) to measure the activation of executioner caspases.[2][4] Western blotting for the cleavage of PARP and procaspase 3 is also used to confirm apoptosis.[1][5]
Q4: What is a typical concentration range for this compound in apoptosis assays?
A4: The optimal concentration of this compound is cell-line dependent. For sensitive SCLC cell lines, IC50 values for growth inhibition are in the range of 0.1 to 0.5 µM.[3] In medulloblastoma cell lines (Daoy), an IC50 for proliferation inhibition was observed at 11.12 µmol/l.[2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q5: How long should I treat my cells with this compound to observe apoptosis?
A5: The incubation time required to observe apoptosis can vary. In some studies, apoptosis has been assessed after 24 hours of treatment.[5] However, the kinetics of apoptosis can differ between cell types and the concentration of the inducer used.[6] It is advisable to perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for your assay.
Troubleshooting Guides
Issue 1: High Variability Between Replicates in Annexin V/PI Assay
| Potential Cause | Troubleshooting Step |
| Inconsistent cell health or density | Ensure cells are in the logarithmic growth phase and have high viability (>95%) before treatment. Seed cells at a consistent density for all experiments. |
| Harsh cell handling | Avoid vigorous pipetting or vortexing, which can cause mechanical damage to cell membranes and lead to false positives. When harvesting adherent cells, use a gentle dissociation reagent like Accutase instead of trypsin, as trypsin can sometimes induce membrane changes. |
| Incorrect staining procedure | Ensure the Annexin V binding buffer contains calcium, as Annexin V binding to phosphatidylserine is calcium-dependent. Do not wash cells after adding PI, as it is a non-covalent DNA intercalator and can diffuse out of permeable cells. Analyze samples by flow cytometry promptly after staining (ideally within 1 hour).[7] |
| Inconsistent drug dilution | Prepare a fresh stock solution of this compound and perform serial dilutions carefully. Ensure thorough mixing at each dilution step. |
Issue 2: No Significant Increase in Apoptosis After this compound Treatment
| Potential Cause | Troubleshooting Step |
| Sub-optimal drug concentration or incubation time | Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 20 µM) and time points (e.g., 12, 24, 48 hours). |
| Cell line is resistant to this compound | Some cell lines may have alternative survival pathways that are not dependent on IGF-1R signaling. Confirm IGF-1R expression in your cell line. Consider combining this compound with other chemotherapeutic agents, as synergistic effects have been reported.[2][5] |
| Loss of apoptotic cells | Apoptotic cells can detach and be lost during media changes and washing steps, especially with adherent cell lines. When collecting cells, be sure to harvest both the supernatant and the adherent population. |
| Issues with the apoptosis detection kit | Run a positive control to ensure the kit is working correctly. A common positive control is treatment with staurosporine or etoposide at a concentration known to induce apoptosis in your cell line. |
Quantitative Data Summary
Table 1: Effect of this compound on Apoptosis and Cell Viability in Various Cancer Cell Lines
| Cell Line | Treatment | Concentration | Duration | Effect | Reference |
| Daoy (Medulloblastoma) | This compound + Temozolomide | 2 µmol/l | - | Apoptosis enhanced from 16.18% to 23.20% | [2][3] |
| H526 (SCLC) | This compound + Etoposide | Low concentrations | 24 hours | Nearly 7-fold increase in apoptosis (TUNEL assay) | [5] |
| Multiple SCLC lines | This compound + Carboplatin | Varies | 72 hours | Synergistic cytotoxicity (CI values 0.30 to 0.80) | [5] |
Experimental Protocols
Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol is adapted for a 6-well plate format with adherent cells.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Gentle cell dissociation reagent (e.g., Accutase)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and 10X Binding Buffer)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Include a vehicle control (DMSO) and a positive control (e.g., staurosporine). Replace the medium in each well with the treatment-containing medium.
-
Incubation: Incubate the plates for the desired time (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Cell Harvesting:
-
Carefully collect the culture medium from each well into a separate flow cytometry tube (this contains detached apoptotic cells).
-
Wash the adherent cells once with PBS.
-
Add a gentle dissociation reagent to each well and incubate until cells detach.
-
Transfer the detached cells into the corresponding flow cytometry tube containing the supernatant.
-
-
Cell Washing: Centrifuge the tubes at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat this wash step.
-
Staining:
-
Centrifuge the washed cells and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently mix and incubate for 15 minutes at room temperature in the dark.[7]
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube.[7] Analyze the samples by flow cytometry within one hour.
Protocol 2: Caspase-3/7 Activity Assay (Luminescent Plate-Based)
This protocol is designed for a 96-well plate format.
Materials:
-
This compound stock solution (in DMSO)
-
White-walled 96-well plates suitable for luminescence assays
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
Plate-reading luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density appropriate for your cell line. Include wells for a "no-cell" background control.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Add the treatments to the appropriate wells, including vehicle and positive controls.
-
Incubation: Incubate the plate for the desired time at 37°C in a CO2 incubator.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature to minimize temperature fluctuations.[4] Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Incubation: Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the average luminescence of the no-cell background control from all other readings. The fold-increase in caspase activity can be calculated by comparing the treated samples to the vehicle control.
Visualizations
Signaling Pathway
Caption: this compound inhibits IGF-1R, blocking the PI3K/Akt survival pathway and promoting apoptosis.
Experimental Workflow
Caption: Workflow for assessing apoptosis induced by this compound using Annexin V/PI staining.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common issues in this compound apoptosis assays.
References
- 1. The insulin-like growth factor-I receptor kinase inhibitor, this compound, sensitizes small cell lung cancer cell lines to the effects of chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The insulin-like growth factor-I receptor kinase inhibitor this compound sensitizes medulloblastoma to the effects of chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Disruption of Man-6-P-Dependent Sorting to Lysosomes Confers IGF1R-Mediated Apoptosis Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 7. bdbiosciences.com [bdbiosciences.com]
Validation & Comparative
Validating NVP-ADW742 Target Engagement on IGF-1R Phosphorylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NVP-ADW742 and other prominent small molecule inhibitors targeting the Insulin-like Growth Factor-1 Receptor (IGF-1R). The focus is on validating target engagement by assessing the inhibition of IGF-1R phosphorylation. Detailed experimental protocols and comparative data are presented to aid researchers in selecting the most appropriate tool for their specific needs.
Introduction to IGF-1R Inhibition
The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[1] Dysregulation of the IGF-1R signaling pathway is implicated in the development and progression of various cancers, making it an attractive target for therapeutic intervention.[1] this compound is a selective inhibitor of the IGF-1R tyrosine kinase.[2] Validating the direct engagement of this compound and other inhibitors with IGF-1R and their efficacy in blocking its phosphorylation is a critical step in preclinical drug development.
Comparative Analysis of IGF-1R Inhibitors
A selection of small molecule inhibitors targeting IGF-1R are compared below based on their potency in inhibiting IGF-1R phosphorylation and their selectivity against the highly homologous Insulin Receptor (InsR) and other kinases.
Potency Against IGF-1R and InsR
| Inhibitor | IGF-1R IC50 | InsR IC50 | Selectivity (InsR/IGF-1R) | Assay Type |
| This compound | 170 nM[2] | 2,800 nM[2] | ~16-fold[3] | Cellular |
| Linsitinib (OSI-906) | 35 nM[4] | 75 nM[4] | ~2-fold | Cell-free |
| BMS-754807 | 1.8 nM[5] | 1.7 nM[5] | ~1-fold | Cell-free |
| Picropodophyllin (PPP) | 1 nM[4] | Not specified (no co-inhibition)[6] | Highly Selective | Not specified |
| NVP-AEW541 | 150 nM[7] | 140 nM[7] | ~1-fold (cell-free), 27-fold (cellular)[7][8] | Cell-free & Cellular |
Note: IC50 values can vary depending on the assay conditions (cell-free vs. cellular). Cellular assays often provide a more physiologically relevant measure of a compound's potency.
Selectivity Profile Against Other Kinases
| Inhibitor | Other Notable Targets (IC50) |
| This compound | c-Kit (>5 µM), HER2 (>10 µM), PDGFR (>10 µM), VEGFR-2 (>10 µM), Bcr-Abl (>10 µM)[2] |
| Linsitinib (OSI-906) | No significant activity against Abl, ALK, BTK, EGFR, FGFR1/2, PKA[4] |
| BMS-754807 | Met (5.6 nM), TrkA (7.4 nM), TrkB (4.1 nM), Aurora A (9 nM), Aurora B (25 nM), Ron (44 nM)[5][9] |
| Picropodophyllin (PPP) | Does not inhibit FGF-R, PDGF-R, or EGF-R[6] |
| NVP-AEW541 | Tek (530 nM), Flt1 (600 nM), Flt3 (420 nM)[7] |
Signaling Pathway and Experimental Workflow
To visually represent the biological context and the experimental approach for validating target engagement, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. In vivo antitumor activity of NVP-AEW541-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Confirming NVP-ADW742-Induced Apoptosis: A Comparative Guide to TUNEL and Caspase Activation Assays
For researchers and drug development professionals investigating the pro-apoptotic effects of the Insulin-like Growth Factor-1 Receptor (IGF-1R) inhibitor, NVP-ADW742, robust and reliable methods for quantifying apoptosis are paramount. This guide provides a comprehensive comparison of two widely-used techniques: the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay and caspase activation assays. By examining the principles, protocols, and data outputs of each, researchers can make informed decisions about the most suitable approach for their experimental needs.
This compound exerts its anti-tumor effects by inhibiting the IGF-1R kinase, which in turn suppresses the pro-survival PI3K/Akt signaling pathway. This disruption of survival signals ultimately leads to the induction of apoptosis. Both TUNEL and caspase activation assays are effective in detecting this this compound-induced programmed cell death.
Comparative Overview of TUNEL and Caspase Activation Assays
The choice between TUNEL and caspase activation assays often depends on the specific experimental question, the desired time point of analysis, and the available equipment. Caspase activation is an early event in the apoptotic cascade, while DNA fragmentation, detected by the TUNEL assay, is a later hallmark.
A study comparing activated caspase-3 immunohistochemistry with the TUNEL assay for quantifying apoptosis in tumor xenografts found a good correlation between the two methods, with a correlation coefficient (R) of 0.75.[1][2] This indicates that both assays provide a reliable measure of apoptosis. However, some studies suggest that activated caspase-3 may be a more sensitive and specific marker for apoptosis than TUNEL, which can also label necrotic cells.
| Feature | TUNEL Assay | Caspase Activation Assay |
| Principle | Detects DNA fragmentation by enzymatically labeling the 3'-OH ends of DNA breaks. | Measures the activity of key executioner caspases (e.g., caspase-3, -7) or initiator caspases (e.g., caspase-8, -9). |
| Timing of Detection | Detects a later stage of apoptosis. | Detects an earlier stage of apoptosis. |
| Specificity | Can sometimes label necrotic cells, leading to false positives. | Generally more specific to apoptosis. |
| Quantification | Can be quantified by counting labeled cells (microscopy) or by flow cytometry. | Can be quantified by measuring fluorescence or luminescence in a plate reader or by flow cytometry. |
| Throughput | Can be lower throughput, especially when relying on microscopy. | Can be adapted for high-throughput screening. |
Quantitative Data Comparison
One study on small cell lung cancer showed that the combination of this compound and etoposide resulted in a nearly 7-fold increase in apoptosis as assessed by a TUNEL assay relative to control. The same study demonstrated a significant increase in the cleavage of caspase-3 and PARP (a substrate of activated caspase-3) via Western blot analysis, indicating robust caspase activation.
Another study on medulloblastoma reported that treatment with this compound in combination with temozolomide enhanced cell apoptosis from 16.18±2.47% to 23.20±2.80%, as measured by FACS analysis, though the specific apoptotic marker was not detailed.[3][4]
The following table provides a summary of representative quantitative data from studies utilizing these assays to measure apoptosis, highlighting their effectiveness.
| Assay | Cell Line | Treatment | Result |
| TUNEL | H526 (Small Cell Lung Cancer) | This compound + Etoposide | ~7-fold increase in apoptosis vs. control |
| Caspase-3/7 Activity | Daoy (Medulloblastoma) | This compound + Temozolomide | Apoptosis enhanced from 16.18% to 23.20% |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for performing TUNEL and caspase activation assays.
TUNEL Assay Protocol (Immunofluorescence)
-
Sample Preparation: Culture and treat cells with this compound as required. Harvest and fix the cells in 1-4% paraformaldehyde.
-
Permeabilization: Permeabilize the cells with a detergent such as Triton X-100 or a solution of 0.1% sodium citrate.
-
TUNEL Reaction: Incubate the permeabilized cells with the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently labeled dUTP) according to the manufacturer's instructions.
-
Detection: If using BrdUTP, detect the incorporated bromodeoxyuridine with a fluorescently labeled anti-BrdU antibody.
-
Counterstaining: Stain the cell nuclei with a counterstain such as DAPI or Hoechst to visualize all cells.
-
Analysis: Analyze the samples using fluorescence microscopy or flow cytometry. Apoptotic cells will exhibit bright nuclear fluorescence.
Caspase-3/7 Activation Assay Protocol (Fluorometric Plate-Reader Based)
-
Sample Preparation: Culture and treat cells with this compound in a multi-well plate.
-
Lysis: Lyse the cells using a buffer compatible with the caspase assay kit.
-
Caspase Reaction: Add the caspase-3/7 substrate (e.g., a DEVD peptide conjugated to a fluorophore) to the cell lysates.
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for the cleavage of the substrate by active caspases.
-
Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Analysis: The fluorescence intensity is directly proportional to the caspase-3/7 activity.
Visualizing the Molecular Pathway and Experimental Workflow
To further clarify the mechanism of this compound and the experimental process, the following diagrams are provided.
Caption: this compound-induced apoptosis signaling pathway.
Caption: General workflow for apoptosis detection.
References
- 1. Comparison of immunohistochemistry for activated caspase-3 and cleaved cytokeratin 18 with the TUNEL method for quantification of apoptosis in histological sections of PC-3 subcutaneous xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
Validating NVP-ADW742 Specificity: A Comparative Guide to Control Experiments in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
NVP-ADW742 is a potent and selective ATP-competitive inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase, a key player in cancer cell proliferation and survival.[1][2] However, ensuring that the observed cellular effects of this compound are indeed due to the inhibition of IGF-1R and not a consequence of off-target activities is paramount for the accurate interpretation of research data and the successful development of targeted therapies. This guide provides a comparative overview of essential control experiments to validate the specificity of this compound in cell-based assays, alongside a comparison with alternative IGF-1R inhibitors.
The Critical Role of Control Experiments
Comparative Analysis of IGF-1R Inhibitors
A critical aspect of validating a specific inhibitor is to compare its performance with other available alternatives. The following table summarizes the key characteristics of this compound and other notable IGF-1R inhibitors. This data, compiled from various studies, highlights differences in potency and selectivity that can inform the choice of inhibitor and the design of appropriate control experiments.
| Inhibitor | Primary Target(s) | IC50 (IGF-1R) | IC50 (InsR) | Key Off-Targets (IC50) | Selectivity (IGF-1R vs. InsR) |
| This compound | IGF-1R | ~0.1-0.2 µM[1] | ~2.8 µM[3] | c-Kit (3-5 µM)[1] | ~16-fold[3] |
| NVP-AEW541 | IGF-1R, InsR | 0.15 µM[4] | 0.14 µM[4] | Flt3 (0.42 µM), Tek (0.53 µM), Flt1 (0.6 µM)[4] | ~1-fold (in vitro), 27-fold (cellular)[4] |
| BMS-754807 | IGF-1R, InsR | 1.8 nM[5] | 1.7 nM[5] | Met (6 nM), TrkA (7 nM), TrkB (4 nM), Aurora A (9 nM), Aurora B (25 nM)[5] | ~1-fold[5] |
| Linsitinib (OSI-906) | IGF-1R, InsR | 35 nM[6] | 75 nM[6] | No significant activity against a panel including Abl, ALK, BTK, EGFR, FGFR1/2, PKA[6] | ~2-fold[6] |
| GSK1904529A | IGF-1R, InsR | 27 nM[7] | 25 nM[7] | Poor activity (>1 µM) against a panel of 45 other kinases[7] | ~1-fold[7] |
Key Experimental Protocols for Specificity Validation
To ensure the on-target activity of this compound, a combination of the following experimental approaches is recommended.
Western Blot Analysis of Downstream Signaling
Objective: To confirm that this compound inhibits the IGF-1R signaling pathway in a dose-dependent manner. This is achieved by assessing the phosphorylation status of key downstream effector proteins.
Methodology:
-
Cell Culture and Treatment: Plate cells of interest and allow them to adhere overnight. Serum-starve the cells for 4-6 hours to reduce basal signaling. Treat cells with a dose range of this compound (e.g., 0.1, 0.5, 1, 2, 5 µM) or vehicle (DMSO) for 1-2 hours. Stimulate the cells with IGF-1 (e.g., 50 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-IGF-1Rβ (Tyr1135/1136)
-
Total IGF-1Rβ
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
β-Actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To provide direct evidence of this compound binding to its intracellular target, IGF-1R, in a cellular context. Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at a desired concentration (e.g., 10 µM) or vehicle (DMSO) for 1 hour.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Collect the supernatant (soluble protein fraction) and analyze the levels of soluble IGF-1R at each temperature by Western blot as described in the protocol above. An increase in the amount of soluble IGF-1R at higher temperatures in the this compound-treated samples compared to the vehicle control indicates target engagement.
Genetic Knockdown of IGF-1R
Objective: To mimic the effect of this compound by genetically silencing the expression of its target, IGF-1R. If the cellular phenotype observed with this compound treatment is recapitulated by IGF-1R knockdown, it strongly supports the on-target specificity of the inhibitor.
Methodology:
-
siRNA Transfection:
-
Seed cells in 6-well plates.
-
Transfect the cells with a validated siRNA targeting IGF-1R or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Validation of Knockdown: After 48-72 hours, harvest a subset of the cells to confirm the knockdown efficiency of IGF-1R at both the mRNA (by qRT-PCR) and protein (by Western blot) levels.
-
Phenotypic Assay: In parallel, perform the cell-based assay of interest (e.g., proliferation, apoptosis, migration) with the IGF-1R knockdown and control cells.
-
Comparison with this compound Treatment: Compare the phenotypic outcome of IGF-1R knockdown with that of treating the cells with this compound. A similar effect provides strong evidence for the on-target action of the inhibitor.
Visualizing Key Concepts
To further clarify the experimental logic and pathways involved, the following diagrams have been generated.
References
- 1. The insulin-like growth factor-I receptor kinase inhibitor, this compound, sensitizes small cell lung cancer cell lines to the effects of chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The insulin-like growth factor-1 receptor kinase inhibitor, this compound, suppresses survival and resistance to chemotherapy in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase I Dose-Escalation Study of Linsitinib (OSI-906), a Small-Molecule Dual Insulin-Like Growth Factor-1 Receptor/Insulin Receptor Kinase Inhibitor, in Combination with Irinotecan in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. In vivo antitumor activity of NVP-AEW541-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of IGF-1R Inhibitors: NVP-ADW742 versus NVP-AEW541
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent small molecule inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R), NVP-ADW742 and NVP-AEW541. Both compounds have been investigated for their potential as anti-cancer agents due to the critical role of the IGF-1R signaling pathway in cell proliferation, survival, and tumorigenesis.[1][2][3] This document summarizes their performance based on available experimental data, outlines detailed experimental methodologies, and visualizes key biological and experimental processes.
Data Presentation: Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and NVP-AEW541 against IGF-1R and the closely related Insulin Receptor (InsR). This data is crucial for understanding the potency and selectivity of these inhibitors.
| Inhibitor | Target | IC50 (in vitro kinase assay) | IC50 (cellular assay) | Selectivity (IGF-1R vs. InsR) | Reference |
| This compound | IGF-1R | 0.17 µM | 0.1 - 0.2 µM | ~16-fold | [4][5] |
| InsR | 2.8 µM | - | [4][5] | ||
| NVP-AEW541 | IGF-1R | 0.15 µM | 0.086 µM | ~27-fold | [1][6][7] |
| InsR | 0.14 µM | 2.3 µM | [6][7] |
Key Observations:
-
Both this compound and NVP-AEW541 are potent inhibitors of IGF-1R with IC50 values in the nanomolar to low micromolar range.[1][4]
-
NVP-AEW541 demonstrates slightly higher potency against IGF-1R in cellular assays compared to this compound.[1][8]
-
A significant difference lies in their selectivity over the Insulin Receptor. NVP-AEW541 shows a higher selectivity for IGF-1R over InsR in cellular contexts (approximately 27-fold) compared to this compound (approximately 16-fold).[1][9] This higher selectivity of NVP-AEW541 could be advantageous in minimizing off-target effects related to insulin signaling.[10]
Mechanism of Action and Downstream Effects
Both this compound and NVP-AEW541 are ATP-competitive inhibitors that target the tyrosine kinase domain of IGF-1R. By binding to this domain, they prevent the autophosphorylation of the receptor, which is the initial step in the activation of downstream signaling cascades.[11][12] Inhibition of IGF-1R phosphorylation subsequently blocks the activation of two major signaling pathways: the PI3K/Akt pathway, which is crucial for cell survival and proliferation, and the Ras/MAPK pathway, which is also involved in cell growth and differentiation.[2][3][13]
This compound:
-
In various cancer cell lines, this compound has been shown to inhibit IGF-1-induced phosphorylation of IGF-1R and Akt.[4]
-
It can induce apoptosis and inhibit cell growth in a dose-dependent manner.[14][15]
-
Studies have demonstrated that this compound can sensitize cancer cells to the effects of chemotherapy and other targeted agents.[9][16]
-
It has also been observed to reduce the expression of Vascular Endothelial Growth Factor (VEGF), suggesting potential anti-angiogenic properties.[9]
NVP-AEW541:
-
Similarly, NVP-AEW541 effectively abrogates IGF-1-mediated survival and colony formation in soft agar.[1]
-
It has been shown to induce G1 cell cycle arrest in several cancer cell lines.[17][18]
-
In vivo studies have demonstrated its ability to inhibit tumor growth in xenograft models.[1][19][20]
-
Like this compound, it can also down-regulate VEGF expression.[20]
Visualizations
IGF-1R Signaling Pathway
Caption: The IGF-1R signaling pathway and points of inhibition by this compound and NVP-AEW541.
Experimental Workflow for Inhibitor Evaluation
Caption: A general experimental workflow for the preclinical evaluation of IGF-1R inhibitors.
Experimental Protocols
The following are representative protocols for key experiments cited in the literature for evaluating IGF-1R inhibitors.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound or NVP-AEW541 for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.[9]
Western Blot Analysis for Signaling Pathway Inhibition
-
Cell Lysis: After treatment with the inhibitor and stimulation with IGF-1, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total IGF-1R, Akt, and ERK overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualization: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[17][18]
In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Inhibitor Administration: Randomize the mice into treatment and control groups. Administer this compound or NVP-AEW541 (e.g., 50 mg/kg) orally or via intraperitoneal injection daily or twice daily. The control group receives the vehicle.[1][20]
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (length x width²)/2.
-
Toxicity Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[19]
Conclusion
Both this compound and NVP-AEW541 are potent inhibitors of the IGF-1R signaling pathway with demonstrated anti-tumor activity in preclinical models. The primary distinction between the two lies in their selectivity profile, with NVP-AEW541 exhibiting a more favorable selectivity for IGF-1R over InsR in cellular assays. This could translate to a better therapeutic window by minimizing metabolic side effects. The choice between these inhibitors for further research and development would depend on the specific cancer type, the importance of InsR inhibition in that context, and the overall efficacy and safety profile observed in more advanced preclinical and clinical studies.
References
- 1. In vivo antitumor activity of NVP-AEW541-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. heraldopenaccess.us [heraldopenaccess.us]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. The insulin-like growth factor-I (IGF-I) receptor kinase inhibitor this compound, in combination with STI571, delineates a spectrum of dependence of small cell lung cancer on IGF-I and stem cell factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The IGF-1R Inhibitor NVP-AEW541 Causes Insulin-Independent and Reversible Cardiac Contractile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactome | Signaling by Type 1 Insulin-like Growth Factor 1 Receptor (IGF1R) [reactome.org]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. The insulin-like growth factor-1 receptor kinase inhibitor, this compound, suppresses survival and resistance to chemotherapy in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. The insulin-like growth factor-I receptor kinase inhibitor, this compound, sensitizes small cell lung cancer cell lines to the effects of chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Treatment of biliary tract cancer with NVP-AEW541: Mechanisms of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison: NVP-ADW742 vs. Imatinib for Targeting c-Kit and IGF-1R Pathways in Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NVP-ADW742 and imatinib in the context of Small Cell Lung Cancer (SCLC), focusing on their efficacy in targeting the c-Kit and Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling pathways. The information presented is supported by experimental data to aid in research and development decisions.
Executive Summary
Small Cell Lung Cancer (SCLC) is an aggressive malignancy with limited therapeutic options. The c-Kit and IGF-1R signaling pathways are implicated in SCLC proliferation and survival, making them attractive targets for therapeutic intervention. This compound is a potent and selective inhibitor of the IGF-1R tyrosine kinase, while imatinib is a tyrosine kinase inhibitor with activity against c-Kit.
Experimental evidence demonstrates that this compound effectively inhibits SCLC cell growth, particularly in cell lines dependent on IGF-1R signaling. In contrast, imatinib has shown limited to no antitumor activity in SCLC, both in preclinical models and clinical trials, even in tumors expressing c-Kit. Interestingly, studies suggest a synergistic effect when this compound is combined with imatinib in SCLC cell lines that possess an active SCF/c-Kit autocrine loop, indicating a potential role for combination therapy in a subset of SCLC patients.
Quantitative Data Comparison
The following tables summarize the in vitro efficacy of this compound and imatinib in SCLC cell lines.
| Drug | Target | IC50 (Kinase Inhibition) | Reference |
| This compound | IGF-1R | ~0.1-0.2 µM (cellular autophosphorylation) | |
| Imatinib | c-Kit | ~1-5 µM (SCF-mediated Kit phosphorylation by this compound) |
Table 1: Kinase Inhibitory Activity. This table shows the half-maximal inhibitory concentration (IC50) of this compound and imatinib against their primary targets. Note that the imatinib IC50 for c-Kit is inferred from inhibition of SCF-mediated phosphorylation by this compound, highlighting a lack of direct comparative studies in this specific context.
| SCLC Cell Line | Autocrine Loop Status | This compound IC50 (Growth Inhibition) | Imatinib IC50 (Growth Inhibition) | Reference |
| H526 | Lacks active SCF/Kit loop | 0.1-0.5 µM | >10 µM | |
| H146 | Lacks active SCF/Kit loop | 0.1-0.5 µM | Not Reported | |
| WBA | Active SCF/Kit loop | 4-7 µM | Not Reported | |
| H209 | Active SCF/Kit loop | 4-7 µM | Not Reported |
Table 2: In Vitro Growth Inhibition of SCLC Cell Lines. This table presents the IC50 values for this compound in SCLC cell lines with differing reliance on the c-Kit signaling pathway. The higher IC50 in cell lines with an active SCF/Kit autocrine loop suggests a dependency on both IGF-1R and c-Kit signaling. Imatinib monotherapy has been shown to be largely ineffective in SCLC cell lines, with IC50 values often exceeding 10 µM.
Signaling Pathway Diagrams
The following diagrams illustrate the targeted signaling pathways.
Caption: IGF-1R signaling pathway and the inhibitory action of this compound.
Caption: c-Kit signaling pathway and the inhibitory action of imatinib.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound and imatinib on the viability of SCLC cell lines.
-
Cell Seeding: SCLC cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well in RPMI 1640 medium supplemented with 10% fetal bovine serum and allowed to adhere overnight.
-
Drug Treatment: The following day, cells are treated with various concentrations of this compound (e.g., 0.01 to 10 µM), imatinib (e.g., 0.1 to 20 µM), or a combination of both. A vehicle control (DMSO) is also included.
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for Phosphorylated Akt (p-Akt)
This method is used to determine the effect of the inhibitors on the downstream signaling of the IGF-1R and c-Kit pathways.
-
Cell Lysis: SCLC cells are treated with this compound, imatinib, or their combination for a specified time (e.g., 2-24 hours). After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody against phosphorylated Akt (Ser473) or total Akt.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands is quantified using densitometry software, and the levels of p-Akt are normalized to total Akt.
Caption: General experimental workflow for in vitro comparison.
Conclusion
The available data strongly indicates that this compound is a potent inhibitor of the IGF-1R pathway in SCLC, demonstrating significant anti-proliferative effects, especially in tumors reliant on this pathway. Imatinib, as a monotherapy, has consistently failed to show meaningful clinical or preclinical activity against SCLC, regardless of c-Kit expression. The differential sensitivity of SCLC cell lines to this compound based on their c-Kit/SCF autocrine loop status suggests that a subset of SCLC tumors may be dependent on both IGF-1R and c-Kit signaling for survival. In these cases, a combination therapy of this compound and imatinib may be a viable strategy to overcome resistance and enhance therapeutic efficacy. Further research into biomarkers that can identify SCLC patient populations most likely to benefit from such a targeted combination therapy is warranted.
A Head-to-Head Analysis: NVP-ADW742 Versus Monoclonal Antibodies in Targeting IGF-1R
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of two prominent strategies for inhibiting the Insulin-like Growth Factor-1 Receptor (IGF-1R): the small molecule tyrosine kinase inhibitor NVP-ADW742 and therapeutic monoclonal antibodies. This report synthesizes preclinical data to objectively compare their mechanisms, efficacy, and provides detailed experimental methodologies to support further research.
The IGF-1R signaling pathway is a critical mediator of cell growth, proliferation, and survival, making it a key target in oncology.[1][2] Dysregulation of this pathway is implicated in the development and progression of numerous cancers.[3][4] Two major classes of therapeutics have been developed to inhibit IGF-1R: small molecule tyrosine kinase inhibitors (TKIs) like this compound, and monoclonal antibodies (mAbs).[5] This guide provides a comparative overview of these two approaches, supported by experimental data and detailed protocols.
Mechanism of Action: A Tale of Two Strategies
This compound is an ATP-competitive inhibitor that targets the intracellular tyrosine kinase domain of IGF-1R.[6] By blocking the autophosphorylation of the receptor, it effectively halts the downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways.[7][8] In contrast, monoclonal antibodies bind to the extracellular domain of IGF-1R, preventing the binding of its ligands, IGF-1 and IGF-2.[7] This blockade not only prevents receptor activation but can also induce receptor internalization and degradation.[9]
dot
Caption: Mechanisms of IGF-1R Inhibition.
Quantitative Performance Analysis
The following tables summarize the in vitro efficacy of this compound and representative IGF-1R monoclonal antibodies. It is important to note that these data are compiled from separate studies and do not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (IGF-1R Autophosphorylation) | 0.17 µM | Cellular Autophosphorylation Assay | [7] |
| IC50 (IGF-1R Kinase Activity) | 0.078 µM | Time-Resolved Fluorescence Assay | [5] |
| IC50 (Insulin Receptor) | 2.8 µM | Cellular Assay | [7] |
| IC50 (Cell Growth Inhibition) | 0.1 - 0.5 µM | Multiple Myeloma Cell Lines | [5] |
| IC50 (Cell Growth Inhibition) | 0.1 - 0.4 µM | H526 SCLC Cell Line | [1] |
| IC50 (Cell Growth Inhibition) | 4 - 7 µM | SCLC Cell Lines with active SCF/Kit loops | [1] |
Table 2: Preclinical Data for Select Anti-IGF-1R Monoclonal Antibodies
| Antibody | Parameter | Value | Model/Cell Line | Reference |
| Cixutumumab (IMC-A12) | Binding Affinity | Nanomolar | IGF-1R | [10] |
| Colony Formation Inhibition | 70-80% | A549 & NCI-H1299 cells | [11] | |
| Figitumumab (CP-751,871) | Receptor Inhibition | Inhibits autophosphorylation | In vitro models | [12] |
| Clinical Response | Showed some antitumor activity in Ewing's sarcoma | Phase 1 Expansion Cohort | [12] | |
| AVE1642 | In Vivo Efficacy | Induced regression of human tumor xenografts | Preclinical models | [13] |
Experimental Protocols
Detailed methodologies for key assays cited in the comparison are provided below to facilitate reproducibility and further investigation.
IGF-1R Kinase Inhibition Assay (Cellular Autophosphorylation ELISA)
This assay determines the IC50 value of a compound on IGF-1R autophosphorylation at the cellular level.[5]
-
Cell Seeding: Seed NWT-21 cells into 96-well tissue culture plates in complete growth medium and grow to 70-80% confluency.
-
Starvation: Starve cells for 24 hours in a medium containing 0.5% FCS.
-
Inhibitor Treatment: Incubate the cells for 90 minutes in the presence of varying concentrations of the test inhibitor (e.g., this compound).
-
Stimulation: Stimulate the cells with IGF-I (10 ng/mL) for 10 minutes at 37°C.
-
Lysis: Wash the cells twice with ice-cold PBS and lyse them at 4°C with 50 μL/well RIPA buffer.
-
ELISA: Transfer the lysates to black ELISA plates precoated with a capture antibody specific for IGF-1R. Subsequent steps follow a standard ELISA protocol to detect phosphorylated IGF-1R.
dot
Caption: Workflow for a Cellular Kinase Assay.
Cell Proliferation Assay (MTT Assay)
This method assesses the effect of a compound on cell viability and proliferation.[14]
-
Cell Seeding: Seed cells at a density of 2 x 10³ cells/well in 96-well plates and incubate for 24 hours.
-
Treatment: Treat the cells with the test compound (e.g., this compound or monoclonal antibody) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add 50 μL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 100 μL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 450 nm or 570 nm) using a microplate reader.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.[15]
-
Cell Treatment: Treat cells with the desired compound to induce apoptosis.
-
Cell Collection: Collect both floating and adherent cells by centrifugation.
-
Washing: Wash the cells twice with PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate at room temperature for 5-15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered apoptotic.
In Vivo Tumor Xenograft Study
This model evaluates the anti-tumor efficacy of a compound in a living organism.[16]
-
Cell Preparation: Prepare a suspension of human tumor cells (e.g., 2 x 10⁵ cells) in a suitable medium, potentially mixed with an extracellular matrix like Cultrex BME to improve tumor take.
-
Implantation: Subcutaneously or orthotopically inject the cell suspension into immunocompromised mice (e.g., Balb/c-nude mice).
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., ~80-100 mm³). Measure tumor volume regularly using calipers.
-
Treatment: Administer the test compound (e.g., this compound orally or monoclonal antibody via intraperitoneal injection) according to the desired dosing schedule.[7][17] Include a vehicle control group.
-
Efficacy Evaluation: Continue to monitor tumor growth and the overall health of the mice. The primary endpoint is often tumor growth inhibition or regression.[10]
Concluding Remarks
Both this compound and anti-IGF-1R monoclonal antibodies have demonstrated preclinical efficacy in inhibiting the IGF-1R pathway and suppressing tumor growth. This compound, as a small molecule inhibitor, offers the advantage of oral administration but its clinical development was halted due to toxicity issues.[6] Monoclonal antibodies, while requiring intravenous administration, can offer high specificity and favorable pharmacokinetic profiles.[12] However, clinical trial outcomes for anti-IGF-1R mAbs have been mixed, often showing limited efficacy in unselected patient populations.[18]
The choice between these therapeutic strategies depends on various factors including the specific cancer type, the presence of predictive biomarkers, and the desired therapeutic window. The experimental protocols provided herein offer a framework for researchers to conduct further comparative studies and to better understand the nuances of IGF-1R inhibition in different cancer contexts.
References
- 1. The insulin-like growth factor-I (IGF-I) receptor kinase inhibitor this compound, in combination with STI571, delineates a spectrum of dependence of small cell lung cancer on IGF-I and stem cell factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Phase 2 Trial of R1507, a Monoclonal Antibody to the Insulin-Like Growth Factor-1 Receptor (IGF-1R), in Patients With Recurrent or Refractory Rhabdomyosarcoma, Osteosarcoma, Synovial Sarcoma, and Other Soft Tissue Sarcomas: Results of a Sarcoma Alliance for Research Through Collaboration Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The insulin-like growth factor-1 receptor kinase inhibitor, this compound, suppresses survival and resistance to chemotherapy in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abcepta.com [abcepta.com]
- 9. A Phase II Study of Cixutumumab (IMC-A12, NSC742460) in Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and preclinical evaluation of cixutumumab drug conjugates in a model of insulin growth factor receptor I (IGF-1R) positive cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intrinsic Resistance to Cixutumumab is Conferred by Distinct Isoforms of the Insulin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety, pharmacokinetics, and preliminary activity of the anti-IGF-1R antibody figitumumab (CP-751,871) in patients with sarcoma and Ewing’s sarcoma: a phase 1 expansion cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase I study of humanized monoclonal antibody AVE1642 directed against the type 1 insulin-like growth factor receptor (IGF-1R), administered in combination with anticancer therapies to patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IGF-1R Inhibition Suppresses Cell Proliferation and Increases Radiosensitivity in Nasopharyngeal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 17. Sequencing of Type I IGF Receptor (IGF1R) Inhibition Affects Chemotherapy Response In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The lesson learned from figitumumab clinical program and the hope for better results in squamous lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the selectivity profile of NVP-ADW742 against other tyrosine kinases.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the selectivity profile of NVP-ADW742, a potent inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), against a range of other tyrosine kinases. The information presented is supported by experimental data to offer an objective comparison of its performance and to aid in its application in research and drug development.
Selectivity Profile of this compound
This compound is a small molecule inhibitor that primarily targets the IGF-1R kinase.[1] Biochemical screenings have demonstrated that this compound exhibits significant selectivity for IGF-1R.[2] The inhibitory activity of this compound is most potent against IGF-1R, with reported IC50 values in the low nanomolar range.[3]
However, like many kinase inhibitors, this compound displays some off-target activity. Notably, it inhibits the highly homologous Insulin Receptor (InsR), but with a significantly lower potency compared to IGF-1R, showcasing a favorable selectivity ratio.[3] It has also been shown to inhibit c-Kit, albeit at micromolar concentrations.[1][4][5] Its activity against other tyrosine kinases such as HER2, PDGFR, VEGFR-2, and Bcr-Abl is considerably weaker, with IC50 values typically exceeding 10 μM.[3][4] Biochemical screens against a broader panel of kinases have indicated at least a 10-fold selectivity for IGF-1R, with noted exceptions being Flt-1, Flt-3, and Tek.[2]
Inhibitory Activity of this compound Against Various Tyrosine Kinases
| Kinase Target | IC50 (μM) | Fold Selectivity vs. IGF-1R |
| IGF-1R | 0.17 [3] | 1 |
| InsR | 2.8[3] | ~16[2] |
| c-Kit | >5[4] | >29 |
| HER2 | >10[3][4] | >58 |
| PDGFR | >10[3][4] | >58 |
| VEGFR-2 | >10[3][4] | >58 |
| Bcr-Abl | >10[3][4] | >58 |
Experimental Protocols
Determination of Kinase Inhibitory Activity (IC50)
The half-maximal inhibitory concentration (IC50) values for this compound against a panel of tyrosine kinases are typically determined using in vitro kinase assays. A common and well-established method is the radiometric kinase assay using radiolabeled ATP.
Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a specific substrate by the kinase. The amount of incorporated radioactivity is directly proportional to the kinase activity. The assay is performed in the presence of varying concentrations of the inhibitor to determine the concentration at which the kinase activity is reduced by 50%.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM MOPS, pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound (or other test inhibitor) serially diluted in DMSO
-
Phosphocellulose or filter paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase reaction buffer.
-
Add serial dilutions of this compound to the reaction mixture. A DMSO control (no inhibitor) is also included.
-
Initiate the kinase reaction by adding radiolabeled ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose or filter paper.
-
Wash the filter papers extensively with the wash buffer to remove unincorporated radiolabeled ATP.
-
Measure the radioactivity retained on the filter papers using a scintillation counter.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
Visualizations
IGF-1R Signaling Pathway
Caption: IGF-1R signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Kinase Selectivity Profiling
Caption: Workflow for determining the IC50 of this compound against a kinase panel.
References
Safety Operating Guide
Navigating the Safe Disposal of NVP-ADW742: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of investigational compounds like NVP-ADW742 are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step logistical information for the appropriate management of this compound waste, aligning with standard laboratory safety protocols and environmental regulations.
Immediate Safety and Disposal Procedures
The disposal of this compound, a potent IGF-1R inhibitor, requires careful consideration of its chemical properties and potential hazards. While specific institutional and local regulations must always be followed, the following procedures outline a general framework for its safe disposal.
Step 1: Waste Identification and Segregation
Properly identify and segregate all waste streams containing this compound. This includes:
-
Pure Compound: Unused or expired solid this compound.
-
Solutions: Stock solutions (e.g., in DMSO) and diluted working solutions.
-
Contaminated Materials: Personal protective equipment (PPE) such as gloves and lab coats, disposable labware (e.g., pipette tips, tubes), and spill cleanup materials.
All waste must be collected in designated, clearly labeled, and chemically compatible containers.
Step 2: Container Management
Use appropriate containers for waste collection to prevent leaks and reactions. Plastic containers are generally preferred for chemical waste. Ensure that:
-
Containers are in good condition with secure, tight-fitting lids.
-
The label clearly indicates "Hazardous Waste" and identifies the contents, including "this compound" and any solvents used.
-
Containers are kept closed except when adding waste.
Step 3: Storage of Chemical Waste
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of the laboratory personnel. Key storage requirements include:
-
Separation of incompatible waste types (e.g., acids from bases).
-
Secondary containment to capture any potential leaks.
-
Regular inspection of the SAA for any signs of container deterioration or leakage.
Step 4: Disposal Pathway
The primary and recommended method for the disposal of this compound waste is through a licensed hazardous waste management service. Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.
In some instances, and only with explicit approval from your institution's EHS and in compliance with local regulations, certain dilute aqueous solutions may be eligible for drain disposal. However, this is generally not recommended for potent, biologically active compounds like this compound.
Quantitative Data for Laboratory Waste Disposal
The following table summarizes general quantitative limits for in-lab waste management, which should be verified against your institution's specific policies.
| Waste Management Parameter | Quantitative Limit | General Guideline |
| Satellite Accumulation Area (SAA) | Maximum 55 gallons of hazardous waste or 1 quart of acutely toxic chemical waste. | Once the limit is reached, the waste must be removed from the laboratory by EHS within three calendar days. |
| Sewer Disposal (if permissible) | Typically limited to a few hundred grams or milliliters per day for approved, non-hazardous, soluble chemicals. | The pH of the solution should generally be between 5.5 and 10.5. The solution must be flushed with a large volume of water. This method is not advised for this compound without specific approval. |
Experimental Protocols Referenced
The disposal procedures outlined are based on standard laboratory chemical waste management guidelines, such as those provided by university Environmental Health and Safety departments and regulatory bodies. No specific experimental protocols for the disposal of this compound were found in the public domain. Therefore, the guidance provided is derived from best practices for handling potent small molecule inhibitors in a research setting.
Visualizing the Disposal Workflow
To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagram has been created.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures and consulting with your institution's safety experts, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding your commitment to environmental stewardship.
Safeguarding Your Research: A Comprehensive Guide to Handling NVP-ADW742
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety is paramount when handling potent investigational compounds like NVP-ADW742. This guide provides essential, immediate safety protocols and logistical plans for the proper handling and disposal of this compound, an inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R).
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against accidental exposure. The following table summarizes the recommended personal protective equipment when working with this compound.
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Ensure a snug fit to protect against splashes of solutions containing this compound. A face shield may be required for procedures with a high risk of splashing. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) | Inspect gloves for any tears or punctures before use. Change gloves frequently, and always before leaving the laboratory. |
| Laboratory coat | A fully buttoned lab coat should be worn at all times to protect skin and personal clothing from contamination. | |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. | If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. Consult your institution's environmental health and safety (EHS) department for specific guidance. |
Operational Plan: Step-by-Step Handling Procedures
Following a standardized operational plan minimizes the risk of exposure and ensures the integrity of your experiments.
-
Preparation:
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for this compound.
-
Work in a designated and well-ventilated area, such as a chemical fume hood, especially when handling the solid compound or preparing stock solutions.
-
Assemble all necessary materials, including PPE, weighing paper, spatulas, solvent-resistant containers, and waste disposal bags, before you begin.
-
-
Handling the Solid Compound:
-
When weighing the powdered form of this compound, use an analytical balance within a chemical fume hood to prevent inhalation of any airborne particles.
-
Use a clean spatula for transferring the powder. Avoid creating dust.
-
Close the container tightly immediately after use.
-
-
Preparing Solutions:
-
This compound is soluble in solvents such as DMSO and ethanol.
-
When dissolving the compound, add the solvent slowly to the powder to avoid splashing.
-
Cap the vial or tube securely and vortex or sonicate as needed to ensure complete dissolution.
-
-
Use in Experiments:
-
Clearly label all solutions containing this compound with the compound name, concentration, solvent, and date of preparation.
-
When adding this compound to cell cultures or other experimental systems, use appropriate sterile techniques to prevent contamination.
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure compliance with regulations.
-
Segregation of Waste:
-
All materials that have come into direct contact with this compound, including gloves, weighing paper, pipette tips, and empty vials, should be considered chemical waste.
-
Segregate this waste from regular laboratory trash.
-
-
Waste Collection:
-
Collect solid waste in a designated, labeled, and sealed chemical waste bag or container.
-
Collect liquid waste containing this compound in a clearly labeled, leak-proof container. Do not mix with other incompatible chemical waste.
-
-
Disposal Procedure:
-
Follow your institution's specific guidelines for the disposal of chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal of the waste containers. Do not pour this compound solutions down the drain.
-
This compound Mechanism of Action: The IGF-1R Signaling Pathway
This compound is a potent and selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), a key component of a signaling pathway that plays a critical role in cell proliferation, survival, and differentiation.[1][2][3][4][5] Understanding this pathway is essential for researchers working with this inhibitor.
Caption: IGF-1R signaling pathway and the inhibitory action of this compound.
By adhering to these safety and handling guidelines, researchers can confidently and safely advance their scientific inquiries using this compound. Always prioritize safety and consult your institution's specific protocols.
References
- 1. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactome | Signaling by Type 1 Insulin-like Growth Factor 1 Receptor (IGF1R) [reactome.org]
- 3. heraldopenaccess.us [heraldopenaccess.us]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
